Fmoc-Ala-Ala-OH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGGBPQPMISJCA-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427065 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87512-31-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Fmoc-Ala-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the dipeptide Fmoc-Ala-Ala-OH. The document details the necessary experimental protocols, presents relevant quantitative data, and includes visualizations to elucidate the workflow and chemical processes involved. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
This compound is a fundamental building block in peptide synthesis, particularly in the construction of peptide sequences containing adjacent alanine (B10760859) residues. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus allows for controlled, stepwise elongation of peptide chains under mild basic conditions, a cornerstone of modern solid-phase and solution-phase peptide synthesis.[1] The synthesis of this dipeptide requires a strategic approach involving the protection of functional groups, activation of the carboxylic acid, peptide bond formation, and subsequent deprotection and purification.
Synthesis and Purification Overview
The synthesis of this compound is typically achieved through a solution-phase approach. This method involves the coupling of N-terminally protected Fmoc-Alanine (Fmoc-Ala-OH) with a C-terminally protected Alanine derivative, followed by the selective removal of the C-terminal protecting group. Purification is critical to remove unreacted starting materials, coupling reagents, and byproducts.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and characterization of Fmoc-protected amino acids and dipeptides. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Fmoc-Ala-OH (Starting Material) | This compound (Product) | Source(s) |
| Purity (HPLC) | ≥ 99.0% | Typically > 95% after purification | [2][3] |
| Purity (TLC) | ≥ 98% | Typically > 98% after purification | [3] |
| Enantiomeric Purity | ≥ 99.8% | Expected to be high, minimal racemization with appropriate coupling reagents | [3] |
| Typical Yield (Synthesis) | ~90-99% (for Fmoc protection of Alanine) | ~70-90% (for the coupling and deprotection steps) | [4] |
| Melting Point (°C) | 147-153 | Data not widely reported, will vary with purity | |
| Molecular Weight | 311.33 g/mol | 382.42 g/mol | [3] |
Experimental Protocols
Synthesis of this compound
This protocol describes the solution-phase synthesis of this compound, which involves the coupling of Fmoc-Ala-OH with Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) followed by saponification of the methyl ester.
Materials:
-
Fmoc-Ala-OH
-
Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
Procedure:
-
Activation of Fmoc-Ala-OH:
-
Dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF.
-
In a separate flask, dissolve H-Ala-OMe·HCl (1.1 eq) in DCM and add DIPEA (2.2 eq) to neutralize the hydrochloride and provide a basic environment.
-
Cool the Fmoc-Ala-OH/HOBt solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cooled Fmoc-Ala-OH/HOBt solution and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Peptide Coupling:
-
Add the neutralized H-Ala-OMe solution to the activated Fmoc-Ala-OH mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation of Fmoc-Ala-Ala-OMe:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Ala-Ala-OMe.
-
-
Saponification of the Methyl Ester:
-
Dissolve the crude Fmoc-Ala-Ala-OMe in a mixture of THF and water.
-
Add a solution of LiOH (1.5 eq) in water dropwise.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
-
Final Work-up and Isolation of this compound:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of this compound should form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification of this compound
The primary method for purifying the final product is recrystallization.
Materials:
-
Crude this compound
-
Toluene or an ethyl acetate/hexane mixture
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot toluene.[5]
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold toluene.
-
Dry the purified crystals under vacuum.
-
Assess the purity of the final product by HPLC and NMR.
Visualizations
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Key steps in the DCC/HOBt mediated peptide coupling reaction.
Conclusion
The synthesis and purification of this compound via solution-phase methods is a well-established and reliable process. Careful execution of the coupling and deprotection steps, followed by a meticulous purification, is essential to obtain a high-purity product suitable for subsequent use in peptide synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of peptide chemistry.
References
A Technical Guide to the Chemical Properties and Applications of Fmoc-Ala-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ala-OH is a fundamental building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), a cornerstone technique for the development of peptide-based therapeutics and research tools. This N-terminally protected dipeptide, consisting of two L-alanine residues, offers a strategic advantage by enabling the sequential addition of a common structural motif, streamlining the synthesis of complex peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides robust stability under various conditions while allowing for mild, base-catalyzed deprotection, a key feature of the widely adopted Fmoc/tBu orthogonal synthesis strategy.
This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and application of this compound, designed to equip researchers, scientists, and drug development professionals with the critical information needed for its effective utilization.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its chemical structure consists of a dipeptide core of two alanine (B10760859) residues, with the N-terminus protected by a lipophilic Fmoc group. This structure imparts specific solubility and stability characteristics crucial for its application in peptide synthesis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₂N₂O₅ | [1][2][3] |
| Molecular Weight | 382.42 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 190 - 192 °C | [1] |
| Optical Rotation [α]²⁰/D | -9 ± 1 ° (c=1 in DMF) | [1] |
| Purity (by HPLC) | ≥98% | [1][3] |
| Solubility (Qualitative) | Good to excellent in DMF and NMP. Limited in DCM. | [4] |
| Storage Conditions | Store at 0-8 °C. Long-term storage at -20°C is recommended for solutions. | [1][5] |
Stability Profile
The stability of the Fmoc protecting group is a critical aspect of its utility in SPPS. The Fmoc group is characterized by its lability under basic conditions, which allows for its selective removal without affecting acid-labile side-chain protecting groups.
-
Base Lability : The Fmoc group is rapidly cleaved by secondary amines, most commonly a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[6][7] The deprotection mechanism proceeds via a β-elimination reaction.
-
Acid Stability : The Fmoc group is stable to the acidic conditions used for the cleavage of tert-butyl (tBu) based side-chain protecting groups and for the final cleavage of the peptide from Wang or Rink Amide resins (e.g., strong trifluoroacetic acid cocktails).
-
Storage Stability : As a solid, this compound is stable when stored in a cool, dry, and dark place. In solution, particularly in solvents like DMF which can contain amine impurities, gradual degradation can occur. For long-term storage, it is advisable to store solutions at -20°C or -80°C.[5] Traces of free amino acids in the material can promote autocatalytic cleavage of the Fmoc group during long-term storage.[8]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and application of this compound.
Protocol 1: Solution-Phase Synthesis of this compound
This protocol describes a two-step solution-phase synthesis involving the coupling of Fmoc-L-alanine to an L-alanine methyl ester, followed by saponification to yield the final product.
Step 1: Coupling of Fmoc-L-alanine with L-alanine methyl ester
-
Materials :
-
Fmoc-L-alanine (Fmoc-Ala-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable carbodiimide (B86325) coupling agent
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
Dissolve L-alanine methyl ester hydrochloride (1.1 equivalents) in DCM or DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.
-
Cool the Fmoc-Ala-OH solution to 0 °C in an ice bath.
-
Slowly add DIC (1.1 equivalents) to the cooled Fmoc-Ala-OH solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the neutralized alanine methyl ester solution to the activated Fmoc-Ala-OH solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter off the diisopropylurea (DCU) byproduct if DIC was used.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Fmoc-Ala-Ala-OMe.
-
Step 2: Saponification of Fmoc-Ala-Ala-OMe
-
Materials :
-
Crude Fmoc-Ala-Ala-OMe
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
-
Procedure :
-
Dissolve the crude Fmoc-Ala-Ala-OMe in a mixture of THF (or dioxane) and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1M aqueous solution of LiOH or NaOH (1.5-2.0 equivalents) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.[9]
-
Once saponification is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
References
- 1. FMOC-Ala-OH(35661-39-3) 1H NMR [m.chemicalbook.com]
- 2. FMOC-b-Ala-OH(35737-10-1) 1H NMR [m.chemicalbook.com]
- 3. Fmoc-N-Me-Ala-OH | TargetMol [targetmol.com]
- 4. bachem.com [bachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of Fmoc-Ala-Ala-OH: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Analysis of Fmoc-Ala-Ala-OH Solubility in Key Organic Solvents for Drug Development and Peptide Synthesis
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility of this compound in dimethylformamide (DMF) and other common organic solvents. Understanding the solubility of this fundamental building block is critical for the successful synthesis of peptides, which are pivotal in various therapeutic areas. This document provides a compilation of available solubility data, detailed experimental protocols for solubility determination, and a visual workflow to guide researchers in their experimental design.
Core Principles of Fmoc-Dipeptide Solubility
The solubility of Fmoc-protected dipeptides like this compound is governed by a combination of factors inherent to its molecular structure. The bulky, nonpolar fluorenylmethyloxycarbonyl (Fmoc) group significantly influences its solubility profile, generally rendering it more soluble in organic solvents than in aqueous solutions. The dipeptide backbone, in this case, composed of two alanine (B10760859) residues, contributes to its overall polarity and potential for hydrogen bonding.
Generally, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are effective at solvating Fmoc-protected peptides. This is due to their ability to disrupt intermolecular hydrogen bonds and solvate both the nonpolar Fmoc group and the peptide backbone.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, data for the parent amino acid, Fmoc-Ala-OH, and other related Fmoc-amino acids can provide valuable insights and a reasonable starting point for experimental work. The following table summarizes available data for these analogous compounds. It is a common practice in peptide chemistry to extrapolate solubility characteristics from such closely related structures.
| Compound | Solvent | Solubility | Concentration (M) | Notes |
| Fmoc-Ala-OH | DMSO | 50 mg/mL[1] | ~0.16 M | Ultrasonic assistance may be required.[1] |
| Fmoc-DL-Ala-OH | DMSO | 100 mg/mL[2] | ~0.32 M | Ultrasonic assistance may be required.[2] |
| Fmoc-Ala-OH | DMF | "clearly soluble" | 0.5 M | Based on 25 mmole in 50 ml of DMF. |
Disclaimer: The data for Fmoc-Ala-OH and its derivative are provided as a proxy. The actual solubility of this compound should be determined empirically for specific applications and experimental conditions.
Experimental Protocol: Kinetic Solubility Determination via Turbidimetry/Nephelometry
To address the need for empirical solubility data, a detailed protocol for determining the kinetic solubility of this compound is provided below. This method is widely used in drug discovery for its high-throughput nature and minimal compound consumption.
Objective: To determine the kinetic solubility of this compound in a chosen organic solvent by measuring the turbidity or light scattering of a solution as a function of concentration.
Materials:
-
This compound
-
High-purity organic solvents (e.g., DMF, DMSO, NMP, THF, DCM, Methanol)
-
Microtiter plates (96- or 384-well, clear bottom)
-
Automated liquid handler or multichannel pipettes
-
Plate reader with turbidimetry or nephelometry capabilities (measuring absorbance or scattered light)
-
Plate shaker
-
DMSO (for stock solution preparation)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved, using vortexing or sonication if necessary.
-
-
Serial Dilution:
-
In a microtiter plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations. This can be done by transferring a portion of the stock solution to an adjacent well containing a known volume of DMSO and repeating this process across a row or column.
-
-
Dispensing into Assay Plate:
-
Using a liquid handler or multichannel pipette, transfer a small, precise volume (e.g., 1-5 µL) of each concentration from the serial dilution plate into a new microtiter plate (the assay plate).
-
-
Addition of Test Solvent:
-
Rapidly add a larger volume (e.g., 95-199 µL) of the desired organic test solvent to each well of the assay plate. This will induce precipitation of the compound if its solubility limit is exceeded.
-
-
Incubation and Mixing:
-
Immediately place the assay plate on a plate shaker to ensure thorough mixing.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) to allow the system to equilibrate.[3]
-
-
Measurement:
-
After incubation, measure the turbidity or light scattering of each well using a plate reader. For turbidimetry, this is typically done by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[4] For nephelometry, the instrument will measure the intensity of light scattered by suspended particles.[3]
-
-
Data Analysis:
-
Plot the measured turbidity/nephelometry signal against the concentration of this compound.
-
The kinetic solubility is defined as the concentration at which a significant increase in the signal is observed, indicating the formation of a precipitate. This can be determined by identifying the inflection point of the curve or by setting a threshold value above the background signal of the solvent-only wells.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the kinetic solubility of this compound.
References
Spectroscopic Analysis of Fmoc-Protected Alanine Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for Nα-(9-fluorenylmethyloxycarbonyl)-L-alanyl-L-alanine (Fmoc-Ala-Ala-OH). Due to the limited availability of public domain spectral data for this specific dipeptide, this document presents the comprehensive ¹H and ¹³C NMR data for the closely related precursor, Fmoc-L-alanine (Fmoc-Ala-OH), as a reference. Furthermore, a detailed, generalized experimental protocol for the acquisition of NMR data for protected dipeptides like this compound is provided to guide researchers in their analytical workflows.
NMR Spectroscopic Data
¹H NMR Data for Fmoc-Ala-OH
The following table summarizes the ¹H NMR spectral data for Fmoc-Ala-OH. The data was acquired in DMSO-d₆ at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.89 | d | 2H, Fmoc-H4, H5 |
| 7.72 | t | 2H, Fmoc-H1, H8 |
| 7.42 | t | 2H, Fmoc-H3, H6 |
| 7.33 | t | 2H, Fmoc-H2, H7 |
| 4.25 | m | 3H, Fmoc-CH₂, CH₉ |
| 3.98 | m | 1H, Ala-αH |
| 1.28 | d | 3H, Ala-βH₃ |
¹³C NMR Data for Fmoc-Ala-OH
The following table summarizes the ¹³C NMR spectral data for Fmoc-Ala-OH.
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | Ala-COOH |
| 156.2 | Fmoc-CO |
| 144.1 | Fmoc-C4a, C4b |
| 141.2 | Fmoc-C8a, C9a |
| 127.8 | Fmoc-C2, C7 |
| 127.2 | Fmoc-C3, C6 |
| 125.5 | Fmoc-C1, C8 |
| 120.3 | Fmoc-C4, C5 |
| 65.8 | Fmoc-CH₂ |
| 50.1 | Ala-αC |
| 47.0 | Fmoc-C9 |
| 17.2 | Ala-βC |
Experimental Protocols for NMR Spectroscopy of Fmoc-Dipeptides
The following sections outline a comprehensive, generalized protocol for the acquisition and preparation of NMR samples for protected dipeptides such as this compound.
Sample Preparation
High-quality NMR spectra are contingent on meticulous sample preparation.
-
Material Purity : Ensure the this compound sample is of high purity (≥95%), typically achieved through purification techniques like flash chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). The purified peptide should be lyophilized to a dry powder.
-
Solvent Selection : Choose a suitable deuterated solvent that fully dissolves the peptide. For Fmoc-protected peptides, dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice as it readily dissolves a wide range of organic molecules and has exchangeable proton signals that are easily identifiable. Other potential solvents include methanol-d₄ or a mixture of H₂O/D₂O (9:1) if aqueous conditions are desired, though the latter may lead to the exchange of amide protons.
-
Concentration : The concentration of the sample will depend on the type of NMR experiment being performed.
-
For ¹H NMR, a concentration of 5-25 mg of the dipeptide in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR, a higher concentration of 50-100 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.
-
-
Sample Handling :
-
Weigh the desired amount of the lyophilized dipeptide directly into a clean, dry NMR tube.
-
Add the deuterated solvent using a pipette.
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
Visually inspect the sample to ensure there are no suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Instrument Setup :
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-14 ppm).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses.
-
Number of Scans : 16 to 64 scans are usually sufficient for a sample of adequate concentration.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width : A wider spectral width is needed for ¹³C (e.g., 0-200 ppm).
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2-5 seconds.
-
Number of Scans : A larger number of scans is required due to the low natural abundance of ¹³C. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
Visualization of the NMR Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a peptide sample.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
mass spectrometry analysis of Fmoc-Ala-Ala-OH
An In-depth Technical Guide to the Mass Spectrometry Analysis of Fmoc-Ala-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-fluorenylmethoxycarbonyl)-L-alanyl-L-alanine (this compound) is a protected dipeptide commonly used as a building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminus of the peptide, crucial for the stepwise addition of amino acids.[1] Accurate characterization of this and similar intermediates is critical for ensuring the purity and identity of the final peptide product. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable analytical tool for this purpose.[2]
This technical guide provides a comprehensive overview of the . It details a standard experimental protocol for LC-MS/MS analysis, presents expected quantitative data for ion identification, and illustrates key fragmentation pathways and experimental workflows.
Compound Properties
This compound is comprised of an L-alanine dipeptide with its N-terminus protected by an Fmoc group. Its fundamental properties are essential for interpreting mass spectrometry data.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₂N₂O₅ | [3][4] |
| Average Molecular Weight | 382.41 g/mol | [4] |
| Monoisotopic Mass | 382.1529 Da | [3] |
Experimental Protocol: LC-MS/MS Analysis
This section outlines a typical methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source. ESI-MS is a soft ionization technique well-suited for analyzing polar and fragile molecules like peptides.[5]
3.1 Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile (B52724) and deionized water.
-
Vortex the solution until the compound is fully dissolved.
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A composition (see below) to ensure compatibility with the LC system.
-
Transfer the final solution to an autosampler vial for injection.
3.2 Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3.3 Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
MS1 Scan Range: m/z 100 - 1000.
-
MS/MS Analysis: Data-Dependent Acquisition (DDA).
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (predicted m/z 383.16).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Stepped collision energy (e.g., 15, 25, 35 eV) to ensure a rich fragmentation spectrum.
-
Source Parameters:
Data Presentation: Expected Mass Spectra
The following tables summarize the expected m/z (mass-to-charge ratio) values for the primary molecular ions and the major fragment ions of this compound.
4.1 Expected Molecular Ions (MS1)
In the full MS1 scan, this compound is expected to be detected primarily as protonated or sodiated adducts.
| Ion | Calculated m/z | Notes |
| [M+H]⁺ | 383.1601 | Protonated molecule; typically the most abundant ion in ESI with formic acid. |
| [M+Na]⁺ | 405.1420 | Sodiated molecule; often observed as a sodium adduct. |
| [M+K]⁺ | 421.1159 | Potassiated molecule; sometimes observed depending on solvent purity. |
4.2 Expected Fragment Ions (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 383.16) will induce fragmentation. The resulting spectrum provides structural confirmation. Key fragmentation occurs at the labile Fmoc group and along the peptide backbone (b- and y-ions).[8]
| Fragment Ion | Calculated m/z | Fragmentation Pathway |
| 179.08 | C₁₄H₁₁⁺ | Fluorenylmethyl cation, a characteristic fragment of the Fmoc group. |
| 201.07 | C₁₄H₉O₂⁻ | N/A (Observed in negative mode, but listed for completeness) |
| 294.14 | [M+H - C₆H₅NO]⁺ | Loss of the terminal alanine (B10760859) residue as a neutral loss. |
| b₁ | 294.14 | Fmoc-Ala⁺ |
| y₁ | 90.05 | H-Ala-OH + H⁺ |
| [Fmoc+H]⁺ | 223.08 | Protonated Fmoc group fragment. |
| [M+H - H₂O]⁺ | 365.15 | Loss of water from the C-terminus. |
| [M+H - COOH]⁺ | 338.16 | Loss of the carboxylic acid group. |
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of the analytical process and molecular fragmentation.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Predicted fragmentation pathways for this compound in MS/MS.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc-L-Ala-L-Ala-OH | C21H22N2O5 | CID 7019063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Electrospray ionization for mass spectrometry of large biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-Ala-Ala-OH: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ala-OH is a fluorenylmethoxycarbonyl (Fmoc) protected dipeptide composed of two L-alanine residues. This molecule has garnered significant interest in the fields of biomaterials and cell culture due to its ability to self-assemble into hydrogels. These hydrogels serve as biocompatible scaffolds for three-dimensional (3D) cell culture, mimicking the extracellular matrix and providing a more physiologically relevant environment for cellular studies compared to traditional 2D culture systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its application in 3D cell culture, and relevant biological signaling context.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 87512-31-0 | |
| Molecular Weight | 382.42 g/mol | |
| Molecular Formula | C₂₁H₂₂N₂O₅ | |
| Appearance | White to off-white powder | |
| Purity | ≥98% (HPLC) | |
| Melting Point | 190 - 192 °C | |
| Storage | 2-8°C |
Core Application: Self-Assembling Hydrogels for 3D Cell Culture
The primary application of this compound lies in its capacity to form self-supporting hydrogels through a process of self-assembly. This phenomenon is driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. The resulting fibrillar network entraps large amounts of water, creating a gel-like structure that can encapsulate cells, providing a 3D environment for their growth and interaction.
Experimental Protocol: Preparation of this compound Hydrogel via pH Switch Method
This protocol details the procedure for forming an this compound hydrogel using a pH-triggered self-assembly method.[1][2]
Materials:
-
This compound powder
-
Deionized water
-
0.5 M Sodium hydroxide (B78521) (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) solution
-
Vortex mixer
-
Sonicator
-
Sterile vials
Procedure:
-
Dissolution: Weigh the desired amount of this compound powder and add it to a sterile vial containing deionized water to achieve the target final concentration (e.g., 0.5% w/v).
-
Solubilization: Vortex and sonicate the mixture for several minutes to ensure the powder is well dispersed.
-
Basification: Add 1 equivalent of 0.5 M NaOH to the mixture. Vortex until the solution becomes completely clear, indicating the deprotonation and solubilization of the this compound molecules.
-
Gelation Trigger: Quickly add the clear solution to a separate vial containing 1 equivalent of 0.1 M HCl. This rapid pH drop protonates the carboxyl groups, triggering the self-assembly process and leading to the formation of a self-supporting hydrogel.
-
Cell Encapsulation (Optional): For 3D cell culture, cells can be resuspended in the acidic solution (HCl) before the basic this compound solution is added. Gentle mixing is required to ensure uniform cell distribution within the forming hydrogel.
Mechanism of Self-Assembly
The self-assembly of this compound into a hydrogel is a hierarchical process. Upon the pH drop, the protonated dipeptide molecules become amphiphilic. The hydrophobic Fmoc groups drive the initial aggregation through π-π stacking, forming the core of nanofibrils. The peptide backbones arrange in an anti-parallel β-sheet conformation, stabilized by intermolecular hydrogen bonds. These nanofibrils further entangle to form a complex 3D network that constitutes the hydrogel.
Biological Context: Ala-Ala Dipeptide and Signaling
While this compound itself is not known to be directly involved in specific cellular signaling pathways, the Ala-Ala dipeptide motif is found in biological systems. For instance, D-alanyl-D-alanine is a key component of peptidoglycan precursors in the cell walls of many bacteria. These peptidoglycan structures can be recognized by Toll-like receptors (TLRs), particularly TLR2, on the surface of immune cells, initiating an innate immune response. This signaling cascade leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. Although the L-Ala-L-Ala form in this compound is different, understanding the signaling potential of similar dipeptide motifs provides a broader biological context.
Conclusion
This compound is a valuable tool for researchers in cell biology and drug development, primarily due to its ability to form biocompatible hydrogels for 3D cell culture. The straightforward pH-triggered self-assembly method allows for the creation of defined cellular microenvironments. While not a direct signaling molecule, the dipeptide component provides a link to broader biological recognition systems. This technical guide offers the necessary information and protocols to effectively utilize this compound in a research setting.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of amino acid chains. Its unique chemical properties have solidified Fmoc-based solid-phase peptide synthesis (SPPS) as the predominant methodology for both research and industrial-scale peptide production. This technical guide provides a comprehensive exploration of the Fmoc protecting group, detailing its mechanism of action, the intricacies of its application in SPPS, and quantitative data to inform experimental design and optimization.
The Chemistry of the Fmoc Group: A Tale of Stability and Selective Lability
The Fmoc group is an amine protecting group characterized by its stability under acidic conditions and its susceptibility to cleavage by mild bases, a property known as base-lability.[1][2] This orthogonality is the key to its success in SPPS, as it allows for the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups typically used for reactive amino acid side chains.[2][3]
The introduction of the Fmoc group to an amino acid is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][4]
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-SPPS is a cyclical process where each cycle results in the addition of a single amino acid to the peptide chain, which is anchored to an insoluble resin support.[5][6] This solid support simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts through filtration and washing.[7]
A typical Fmoc-SPPS cycle consists of three main stages:
-
Fmoc Deprotection: The removal of the N-terminal Fmoc group is the first step in each cycle, exposing a free amine for the subsequent coupling reaction.[8] This is most commonly achieved by treating the resin-bound peptide with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The deprotection mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorene (B118485) ring by the base.[9][10] This generates a dibenzofulvene (DBF) byproduct, which is subsequently scavenged by the secondary amine base to prevent unwanted side reactions.[9] The progress of the deprotection can be monitored in real-time by UV spectroscopy, as the DBF-piperidine adduct has a strong UV absorbance.[11][12]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the newly exposed N-terminal amine of the resin-bound peptide. A variety of coupling reagents are available, each with its own advantages in terms of efficiency and suppression of side reactions like racemization.[10] Common coupling reagents include carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), and aminium/uronium salts like HBTU and HATU.[10][13]
-
Washing: Following the coupling reaction, the resin is thoroughly washed with a solvent such as DMF to remove excess reagents, byproducts, and any unreacted amino acid.[14] This washing step is crucial for ensuring the purity of the final peptide.
This cycle is repeated until the desired peptide sequence is assembled.
Quantitative Data in Fmoc-SPPS
The efficiency of each step in the Fmoc-SPPS cycle is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to Fmoc-SPPS.
| Parameter | Condition | Result | Reference |
| Coupling Yield | Standard Fmoc-SPPS | Typically >99% per cycle | [] |
| Difficult sequences | Can be lower, leading to deletion sequences | [3] | |
| Overall Yield (Theoretical) | 99% yield per step for a 140-mer peptide | 24% | [16] |
| 99.5% yield per step for a 140-mer peptide | 50% | [16] |
Table 1: Typical Coupling and Overall Yields in Fmoc-SPPS. The high efficiency of each coupling step is a major advantage of the Fmoc strategy. However, even small decreases in yield can significantly impact the overall yield of long peptides.
| Deprotection Reagent | Concentration | Half-life of Fmoc removal (t1/2) | Reference |
| Piperidine | 20% in DMF | ~7 seconds | [17] |
| Piperazine + DBU | 5% + 0.5% in DMF | ~12 seconds | [17] |
| Piperazine + DBU | 5% + 1% in DMF | ~7 seconds | [17] |
| 4-Methylpiperidine (4-MP) | 20% in NMP | Similar kinetics to piperidine | [18] |
| Piperazine (PZ) | 6% in NMP | Slower than piperidine | [18] |
Table 2: Kinetics of Fmoc Deprotection. While piperidine is the standard reagent, alternatives like DBU in combination with a scavenger can offer faster deprotection, which can be advantageous for overcoming aggregation-related issues. 4-Methylpiperidine offers similar kinetics to piperidine and is not a controlled substance in some regions.
| Amino Acid | Coupling Reagent | % Racemization (d-product) | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% | [19] |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | Noticeable racemization | [19] |
| Fmoc-L-Cys(Trt)-OH | Most reagents | Racemization occurs | [19] |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible racemization | [19] |
Table 3: Racemization of Amino Acids with Different Coupling Reagents. Racemization is a critical side reaction that can compromise the biological activity of the final peptide. The choice of coupling reagent can significantly impact the extent of racemization, particularly for sensitive amino acids like histidine and cysteine.
Experimental Protocols
Detailed and optimized protocols are essential for successful peptide synthesis. The following sections provide step-by-step methodologies for key experiments in Fmoc-SPPS.
Manual Solid-Phase Peptide Synthesis of a Model Peptide
This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale.
1. Resin Swelling:
-
Weigh 300 mg of the appropriate Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) into a PolyPrep chromatography column.[1]
-
Add DMF to the resin and allow it to swell for 1 hour with occasional agitation.[1]
-
Drain the DMF using a flow of nitrogen gas.[1]
2. Fmoc Deprotection:
-
Add 8 mL of 20% (v/v) piperidine in DMF to the resin.[1]
-
Rock the mixture for 1 hour.[1] A shorter deprotection time of 5-15 minutes is also commonly used.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL).[4]
3. Amino Acid Coupling (using HCTU):
-
In a separate vial, dissolve the next Fmoc-amino acid (5 equivalents) and HCTU (4.5 equivalents) in 20% 2,4,6-collidine in DMF.[1]
-
Add the activated amino acid solution to the resin.
-
Mix for approximately 15 minutes.[1] Longer coupling times (1-12 hours) may be necessary for longer peptides.[1]
-
Drain the coupling solution.
-
Wash the resin with DMF (3x).[1]
4. Repeat Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling step, perform a final Fmoc deprotection (if the N-terminus should be free).
-
Wash the resin with DMF and then with dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
2. Cleavage Cocktail Preparation:
-
The composition of the cleavage cocktail depends on the amino acid sequence. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[2]
-
For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as 1,2-ethanedithiol (B43112) (EDT) should be added. A common cocktail is TFA/Water/EDT/TIS (94:2.5:2.5:1).[20]
3. Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.[2]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
4. Peptide Precipitation and Isolation:
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Visualizing the Process: Workflows and Mechanisms
Diagrams generated using the DOT language provide a clear visual representation of the complex processes in Fmoc-SPPS.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Ala-Ala Dipeptide Sequence in Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Alanine-Alanine (Ala-Ala) dipeptide, a seemingly simple motif, holds significant implications for protein structure, stability, and therapeutic application. Its unique physicochemical properties, stemming from the small, non-polar methyl side chain of alanine (B10760859), contribute to a high propensity for α-helix formation and overall protein stability. In the realm of drug development, the Ala-Ala sequence has emerged as a superior linker in antibody-drug conjugates (ADCs), facilitating high drug loading with minimal aggregation. This guide provides a comprehensive technical overview of the Ala-Ala dipeptide, summarizing its core properties, role in protein science, and significance in pharmacology. It includes detailed experimental protocols for its synthesis and analysis, quantitative data summaries, and visualizations of relevant workflows and concepts to provide a practical resource for laboratory and clinical research.
Core Physicochemical and Structural Properties
Alanine is the second simplest proteinogenic amino acid, characterized by a single methyl group as its side chain. This simplicity is deceptive, as it imbues the Ala-Ala dipeptide with distinct and influential properties.
1.1. Physicochemical Characteristics
The fundamental properties of L-Alanyl-L-alanine and the related L-Alanyl-L-alanyl-L-alanine tripeptide are summarized below. These values are critical for computational modeling, synthesis, and purification processes.
| Property | L-Alanyl-L-alanine (Ala-Ala) | L-Alanyl-L-alanyl-L-alanine (Ala-Ala-Ala) | Source |
| Molecular Formula | C6H12N2O3 | C9H17N3O4 | [1][2] |
| Molecular Weight | 160.17 g/mol | 231.25 g/mol | [2] |
| XLogP3 | -3.3 | -4.7 | [1][2] |
| Hydrogen Bond Donors | 3 | 4 | [1][2] |
| Hydrogen Bond Acceptors | 4 | 5 | [1][2] |
| Isoelectric Point (pI) | 6.01 | Not specified | [3] |
| pKa (α-COOH) | 2.35 (for Alanine) | Not specified | [3] |
| pKa (α-NH₃⁺) | 9.87 (for Alanine) | Not specified | [3] |
1.2. Structural Significance: The Helix Propensity of Alanine
Alanine exhibits a high propensity for forming α-helical structures within proteins.[4] This is attributed to its small, non-polar side chain, which does not cause steric hindrance and packs efficiently within the compact helical fold.[3] The small side chain also allows water to interact with and stabilize the peptide backbone carbonyl groups in a helix.[4] Replacing alanine with glycine (B1666218), which has a more flexible backbone, often disrupts helical structures and leads to a less structured, more disordered protein conformation.[5]
Studies on mutants of the protein barnase have quantified the stabilizing effect of alanine within an α-helix compared to glycine. At internal positions, an alanine residue stabilizes a helix by 0.4 to 2 kcal/mol relative to a glycine residue.[6] This stabilizing effect correlates with the change in solvent-accessible hydrophobic surface area upon mutation.[6]
Role in Drug Development: A Superior Linker for Antibody-Drug Conjugates (ADCs)
A critical application of the Ala-Ala dipeptide is in the design of linkers for ADCs. The linker connects a monoclonal antibody to a potent cytotoxic payload, and its chemistry is crucial for the ADC's stability and efficacy. Dipeptide linkers are designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into a target cancer cell.[7]
A systematic study comparing 30 different dipeptide-linker combinations identified Ala-Ala as a superior choice.[7] ADCs constructed with an Ala-Ala linker demonstrated the ability to carry a high drug-to-antibody ratio (DAR) of 10 while exhibiting remarkably low aggregation, a common problem that can compromise ADC stability and efficacy.[7]
| Dipeptide Linker | Aggregation (%) at DAR 10 | Source |
| Ala-Ala | 2.3 | [7] |
| Val-Ala | 12.9 | [7] |
| Val-Cit | 21.5 | [7] |
This low aggregation is counterintuitive, as it does not directly correlate with common in silico predictors like cLogP or Polar Surface Area (PSA), highlighting the unique empirical advantages of the Ala-Ala sequence in this context.[7]
References
- 1. Ala-Ala-Ala | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-Ala-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis. This methodology allows for the efficient and stepwise assembly of amino acids to create peptides of varying lengths and complexities. While the sequential addition of single amino acids is the standard approach, the use of pre-formed Fmoc-dipeptides, such as Fmoc-Ala-Ala-OH, presents a strategic alternative, particularly in the synthesis of sequences prone to aggregation and other challenging couplings. This is especially relevant for alanine-rich peptides, which have a high propensity to form secondary structures on the solid support, leading to incomplete reactions and lower purity of the final product.
The incorporation of this compound can potentially mitigate these issues by adding two residues in a single coupling step, which can disrupt the formation of stable secondary structures on the resin. This application note provides detailed protocols for the use of this compound in SPPS, discusses its advantages in the context of synthesizing difficult sequences like those found in amyloid-beta (Aβ) peptides, and presents quantitative data to guide its application.
Data Presentation: Quantitative Analysis of Coupling Strategies
The use of this compound is particularly advantageous in sequences containing consecutive alanine (B10760859) residues, which are known to cause aggregation during SPPS. While direct comparative studies with extensive quantitative data are not abundant in publicly available literature, the following tables summarize expected outcomes based on established principles of peptide chemistry.
Table 1: Comparison of Stepwise vs. Dipeptide Coupling for a Hypothetical Alanine-Rich Sequence
| Parameter | Stepwise Fmoc-Ala-OH Coupling (x2) | This compound Coupling (x1) | Notes |
| Number of Coupling Cycles | 2 | 1 | Reduces synthesis time and reagent consumption. |
| Number of Deprotection Cycles | 2 | 1 | Fewer exposures to piperidine (B6355638) can be beneficial for sensitive sequences. |
| Potential for Aggregation | Higher | Lower | Bypassing the single alanine addition can disrupt secondary structure formation. |
| Crude Purity (Expected) | Lower for aggregating sequences | Higher for aggregating sequences | Reduced deletion and truncation products due to more efficient coupling. |
| Overall Yield (Expected) | Variable, lower in difficult sequences | Potentially higher in difficult sequences | Fewer reaction steps and improved coupling efficiency can lead to higher yields. |
Table 2: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (vs. Amine) | Activation Time | Coupling Time | Recommended for |
| HBTU/DIPEA | 3.0 / 6.0 | 2-5 min | 30-60 min | Standard couplings. |
| HATU/DIPEA | 3.0 / 6.0 | 2-5 min | 20-45 min | Fast and efficient, good for difficult couplings. |
| DIC/Oxyma | 3.0 / 3.0 | In situ | 60-120 min | Reduced risk of racemization. |
Experimental Protocols
The following protocols provide a framework for the synthesis of an alanine-containing peptide. Protocol 1 details the standard stepwise addition of Fmoc-Ala-OH, while Protocol 2 describes the incorporation of this compound. The synthesis of a fragment of the Amyloid Beta peptide (Aβ 19-22: Phe-Phe-Ala-Glu) is used as an illustrative example.
Protocol 1: Stepwise Synthesis of Aβ(19-22) Fragment using Fmoc-Ala-OH
This protocol outlines the manual synthesis on a 0.1 mmol scale using a pre-loaded Fmoc-Glu(OtBu)-Wang resin.
1. Resin Preparation:
-
Swell 200 mg of Fmoc-Glu(OtBu)-Wang resin (0.5 mmol/g) in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 5 mL of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Fmoc-Ala-OH:
-
In a separate vial, dissolve Fmoc-Ala-OH (93.4 mg, 0.3 mmol), HBTU (113.7 mg, 0.3 mmol), and DIPEA (104.5 µL, 0.6 mmol) in 3 mL of DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1 hour at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to ensure complete coupling (ninhydrin negative).
4. Subsequent Couplings (Fmoc-Phe-OH):
-
Repeat the Fmoc deprotection (Step 2).
-
Couple the next amino acid, Fmoc-Phe-OH (116.2 mg, 0.3 mmol), using the same activation and coupling procedure as in Step 3.
-
Repeat for the second Fmoc-Phe-OH coupling.
5. Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether to precipitate the peptide.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Synthesis of Aβ(19-22) Fragment using this compound
This protocol demonstrates the incorporation of the dipeptide into the sequence.
1. Resin Preparation and First Amino Acid Coupling:
-
Follow steps 1, 2, and 3 from Protocol 1 to couple the first Fmoc-Phe-OH to the deprotected Glu(OtBu)-resin.
2. Fmoc Deprotection:
-
Perform Fmoc deprotection as described in Step 2 of Protocol 1.
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (114.7 mg, 0.3 mmol), HATU (114.1 mg, 0.3 mmol), and DIPEA (104.5 µL, 0.6 mmol) in 3 mL of DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate for 1.5 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling.
4. Final Coupling, Deprotection, and Cleavage:
-
Proceed with the final Fmoc-Phe-OH coupling, final deprotection, and cleavage as described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for SPPS incorporating this compound.
Application Notes and Protocols: Coupling Fmoc-Ala-Ala-OH to Rink Amide Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient synthesis of custom peptides.[1][2] A critical step in SPPS is the initial loading of the first amino acid or peptide fragment onto a solid support, such as the widely used Rink Amide resin for the synthesis of C-terminal peptide amides.[3][4] This document provides a detailed protocol for the coupling of the dipeptide Fmoc-Ala-Ala-OH to Rink Amide resin, a common step in the synthesis of peptides containing alanine (B10760859) repeats. The protocol outlines the necessary reagents, equipment, and step-by-step procedures to ensure efficient and successful coupling.
Principle of the Method
The coupling of this compound to Rink Amide resin follows the fundamental principles of Fmoc-based SPPS. The process begins with the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the Rink Amide resin to expose a primary amine. Subsequently, the carboxylic acid of the dipeptide this compound is activated using a suitable coupling reagent. The activated dipeptide then reacts with the free amine on the resin to form a stable amide bond. Each step is followed by thorough washing to remove excess reagents and by-products, ensuring the purity of the final peptide.[1][5]
Experimental Workflow
Figure 1: Experimental workflow for coupling this compound to Rink Amide resin.
Materials and Reagents
Resin and Dipeptide
| Component | Supplier Recommendation |
| Rink Amide Resin (100-200 mesh) | Novabiochem® or equivalent |
| This compound | Commercially available |
Solvents and Reagents
| Component | Grade | Purpose |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Resin swelling, washing, reaction solvent |
| Dichloromethane (DCM) | Reagent grade | Washing |
| Methanol (B129727) (MeOH) | Reagent grade | Washing |
| Piperidine | Reagent grade | Fmoc deprotection |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade | Coupling agent |
| Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) | Reagent grade | Coupling additive |
| Acetic Anhydride | Reagent grade | Capping agent (optional) |
| Pyridine (B92270) | Reagent grade | Capping base (optional) |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Base for activation/coupling |
Quantitative Data Summary
The following table summarizes the typical quantities and concentrations used in the coupling protocol. Note that these may be scaled as needed based on the synthesis scale.
| Parameter | Value | Reference |
| Resin Swelling | ||
| DMF Volume | ~10 mL per gram of resin | [5] |
| Swelling Time | 10 - 15 minutes | [5] |
| Fmoc Deprotection | ||
| Deprotection Solution | 20% (v/v) Piperidine in DMF | [6] |
| Treatment Time | 20 minutes | |
| Dipeptide Activation & Coupling | ||
| This compound | 5 equivalents (relative to resin loading) | |
| DIC | 5 equivalents (relative to resin loading) | [7] |
| OxymaPure® | 5 equivalents (relative to resin loading) | [8] |
| Reaction Time | 1 - 6 hours | |
| Optional Capping | ||
| Capping Solution | Acetic Anhydride:Pyridine (3:2 ratio) | [3] |
| Capping Time | 30 minutes | [3] |
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales.
Resin Preparation and Swelling
-
Weigh out the desired amount of Rink Amide resin (e.g., for a 0.1 mmol scale, use approximately 200 mg of resin with a loading of 0.5 mmol/g).
-
Place the resin in a suitable reaction vessel (e.g., a fritted syringe or a dedicated peptide synthesis vessel).
-
Add approximately 10 mL of DMF per gram of resin to the vessel.[5]
-
Allow the resin to swell at room temperature for at least 15-30 minutes with gentle agitation.[5]
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin. Ensure the resin is fully covered.[6]
-
Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
This compound Activation and Coupling
-
In a separate vial, dissolve 5 equivalents of this compound and 5 equivalents of OxymaPure® relative to the resin loading in a minimal amount of DMF.
-
Add 5 equivalents of DIC to the dipeptide/Oxyma solution.[7]
-
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 1-6 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines.[5] A negative Kaiser test indicates a complete coupling reaction.
Washing
-
After the coupling reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3 times) to remove residual DMF and other soluble impurities.
Optional: Capping of Unreacted Amines
To prevent the formation of deletion sequences, any unreacted amino groups on the resin can be capped.[3]
-
Prepare a capping solution of acetic anhydride and pyridine in a 3:2 ratio.[3]
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[3]
-
Drain the capping solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (3 times) to shrink the resin for drying.
Drying
-
After the final wash, dry the resin under a high vacuum for at least 4 hours or until a constant weight is achieved.[9] The Fmoc-Ala-Ala-Rink Amide resin is now ready for the next step in the peptide synthesis.
Conclusion
This protocol provides a comprehensive guide for the efficient coupling of this compound to Rink Amide resin. Adherence to these procedures, including proper resin preparation, efficient activation and coupling, and thorough washing, is crucial for achieving high coupling efficiency and minimizing side reactions. For peptides with difficult sequences, optimization of coupling reagents and reaction times may be necessary. The successful loading of the initial dipeptide is a critical foundation for the subsequent elongation of the peptide chain in solid-phase peptide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Note and Protocol: Standard Operating Procedure for Fmoc-Ala-Ala-OH Coupling in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support. The Fmoc/tBu strategy is the most widely used approach, employing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection.[1][2] Fmoc-Ala-Ala-OH is a dipeptide building block used to incorporate an Ala-Ala sequence into a growing peptide chain efficiently.[3][4] This approach can save time and improve purity by reducing the number of individual coupling and deprotection cycles, and can be particularly useful to overcome aggregation issues or difficult couplings associated with specific sequences.[5]
This document provides a detailed standard operating procedure for the efficient coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Quantitative Data Summary: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered residues or dipeptides. The following table summarizes key parameters for commonly used coupling reagents in Fmoc-SPPS.
| Coupling Reagent/Additive | Reagent Class | Stoichiometry (Equivalents vs. Free Amine) | Typical Coupling Time (min) | Expected Yield/Efficiency | Key Considerations |
| HBTU / DIPEA | Aminium/Uronium Salt | 3 - 5 | 30 - 60 | 98 - 99.5% | Fast and efficient; widely used. Potential for guanidinylation side reaction if used in excess.[6][7] |
| HATU / DIPEA | Aminium/Uronium Salt | 3 - 5 | 20 - 45 | > 99.5% | Highly reactive, excellent for sterically hindered couplings with low racemization. Higher cost.[7][8] |
| DIC / Oxyma Pure | Carbodiimide / Additive | 3 - 5 | 60 - 120 | 95 - 98% | Cost-effective and minimizes racemization. Slower reaction rates compared to aminium salts.[9][10] |
| PyBOP / DIPEA | Phosphonium Salt | 3 - 5 | 30 - 60 | 98 - 99% | Efficient with no risk of guanidinylation. Byproducts can be difficult to remove in solution-phase.[10] |
Note: Equivalents are calculated relative to the loading capacity of the resin. Coupling times and yields are sequence-dependent and may require optimization.
Experimental Protocol: this compound Coupling
This protocol describes a standard manual coupling procedure on a 0.1 mmol scale. All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine (e.g., H-Gly-Wang Resin)
-
This compound
-
Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), synthesis grade
-
Washing Solvents: DCM (Dichloromethane), IPA (Isopropanol)
-
Kaiser Test Solutions:
-
Solution A: 0.01 M KCN in pyridine
-
Solution B: Ninhydrin in n-butanol
-
Solution C: Phenol in n-butanol[11]
-
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler (using Nitrogen)
Procedure:
1. Resin Preparation and Swelling: a. Place the peptide-resin (0.1 mmol) in the reaction vessel. b. Add DMF (5-10 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[6] c. Drain the DMF.
2. N-terminal Fmoc Deprotection (if applicable): This step is necessary if the starting resin is N-terminally Fmoc-protected. a. Add a solution of 20% piperidine (B6355638) in DMF (5 mL) to the swollen resin. b. Agitate for 5 minutes, then drain the solution. c. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1] d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. This compound Activation and Coupling: a. In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in DMF (2-3 mL). b. Add DIPEA (0.8 mmol, 8 eq.) to the mixture.[12] c. Allow the solution to pre-activate for 5-10 minutes at room temperature.[1] d. Add the activated this compound solution to the deprotected and washed resin in the reaction vessel. e. Agitate the mixture for 45-60 minutes at room temperature. For potentially difficult couplings, the reaction time can be extended to 2-3 hours.[6]
4. Post-Coupling Wash: a. Drain the coupling solution from the reaction vessel. b. Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
- DMF (3 x 5 mL)
- DCM (3 x 5 mL)
- DMF (3 x 5 mL)[12]
5. Monitoring Coupling Completion (Kaiser Test): a. Take a small sample of resin beads (5-10 beads) and place them in a small glass test tube. b. Add 2-3 drops each of Kaiser test solutions A, B, and C.[11] c. Heat the test tube at 100-110°C for 5 minutes.[8] d. Interpretation:
- Negative (Complete Coupling): Resin beads and solution remain yellow or colorless.[6]
- Positive (Incomplete Coupling): Resin beads turn dark blue/purple, indicating the presence of unreacted primary amines.[11]
6. Capping (Optional): If the Kaiser test is positive, and a second coupling is not desired, any unreacted amines can be "capped" to prevent the formation of deletion sequences. a. Treat the resin with a solution of 10% acetic anhydride (B1165640) and 10% DIPEA in DMF for 30 minutes. b. Wash the resin as described in step 4.
The resin is now ready for the next Fmoc deprotection and coupling cycle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Monitoring/Verification |
| Positive Kaiser Test (Incomplete Coupling) | Steric hindrance from the dipeptide; Peptide aggregation on resin. | Double Couple: Drain and wash the resin, then repeat the coupling step with fresh reagents.[6] Switch Reagent: Use a more powerful coupling reagent like HATU. Change Solvent: Switch from DMF to NMP or a DMF/DCM mixture to improve solvation.[6] | Perform a Kaiser test after the second coupling. Visually inspect resin for clumping. |
| Low Overall Yield | Incomplete coupling reactions over multiple cycles; Premature cleavage of the peptide from the resin. | Optimize Coupling: Ensure sufficient reagent excess (3-5 eq.) and coupling time. Use a More Stable Linker: 2-Chlorotrityl chloride resin can be used to suppress premature cleavage.[5] | Analyze the final crude peptide by Mass Spectrometry to identify deletion sequences. |
| Peptide Aggregation | Intermolecular hydrogen bonding of growing peptide chains, leading to poor solvation. | Use a Low-Load Resin: Employ resin with a lower substitution level (e.g., 0.3-0.5 mmol/g). Disruptive Solvents: Add chaotropic salts or use solvents like NMP.[5] | Observe resin swelling; poor swelling is an indicator of aggregation.[12] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the this compound coupling cycle in Solid-Phase Peptide Synthesis.
Caption: Workflow for the SPPS coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. This compound | 87512-31-0 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bachem.com [bachem.com]
- 11. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-Ala-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Fmoc-Ala-Ala-OH in the solid-phase peptide synthesis (SPPS) of bioactive peptides. The inclusion of the Ala-Ala motif can be a critical design element for modulating the structure, stability, and biological activity of peptides, including anticancer, antimicrobial, and cell-penetrating peptides. This document outlines the rationale for using this compound, provides detailed experimental protocols, and presents quantitative data from a relevant case study.
Introduction to this compound in Peptide Synthesis
This compound is a dipeptide building block used in Fmoc-based solid-phase peptide synthesis. The use of a dipeptide can offer several advantages, including the circumvention of difficult coupling steps involving certain amino acid sequences that are prone to aggregation and the reduction of synthesis cycles. The alanine-alanine (Ala-Ala) motif itself is prevalent in various bioactive peptides and can contribute to the formation of stable secondary structures, such as α-helices, which are often crucial for biological function. Alanine (B10760859) scanning studies have frequently highlighted the importance of specific residues for peptide activity, and the incorporation of an Ala-Ala dipeptide can be a strategic choice in peptide design and optimization.
Key Applications of Peptides Containing the Ala-Ala Motif
The Ala-Ala motif has been identified in a variety of bioactive peptides, where it can play a significant role in their mechanism of action.
-
Anticancer Peptides: The Ala-Ala sequence can contribute to the amphipathic nature of anticancer peptides (ACPs), facilitating their interaction with and disruption of cancer cell membranes.
-
Antimicrobial Peptides (AMPs): In AMPs, the Ala-Ala motif can influence the peptide's helicity and hydrophobicity, which are critical for their ability to selectively target and permeabilize microbial membranes.
-
Cell-Penetrating Peptides (CPPs): The incorporation of alanine residues can affect the conformational flexibility and membrane-translocating properties of CPPs, which are used to deliver various cargo molecules into cells.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of bioactive peptides using this compound. The synthesis of the anticancer peptide, [d-Ala]-nocardiotide A, is used as a representative example to illustrate the process. While this example utilizes Fmoc-d-Ala-OH, the protocol is directly applicable to the incorporation of this compound.[1][2][3][4][5]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Bioactive Peptide
This protocol details the manual synthesis of a linear peptide on a 2-chlorotrityl chloride resin using Fmoc chemistry.
1. Resin Preparation and First Amino Acid Loading: a. Swell 0.25 g of 2-chlorotrityl chloride resin (0.375 mmol) in a clean SPPS reactor with dichloromethane (B109758) (DCM) for 30 minutes.[2] b. Dissolve Fmoc-d-Ala-OH (117 mg, 0.375 mmol) and N,N-diisopropylethylamine (DIEA) (127.5 μL, 0.75 mmol) in 4 mL of DCM.[2] c. Add the amino acid solution to the swollen resin and shake for 4 hours.[2] d. To cap any unreacted sites, treat the resin twice with a mixture of methanol/DIEA/DCM (3:1:16 v/v/v) for 15 minutes each time.[2] e. Wash the resin three times with DCM and dry to determine the loading, which was found to be 0.42 mmol/g.[2]
2. Chain Elongation (Incorporation of Subsequent Amino Acids/Dipeptides): a. Fmoc Deprotection: Treat the resin with 10 mL of 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF) for 10 minutes to remove the Fmoc protecting group.[2] b. Wash the resin sequentially with DCM, DMF, and DCM. Confirm the presence of free amines using a chloranil (B122849) test (a blue color indicates a positive result).[2] c. Coupling: For the next amino acid (or this compound), prepare a solution containing the Fmoc-amino acid (or dipeptide) (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in 4 mL of DMF.[2] d. Add the coupling solution to the deprotected resin and shake for 4 hours.[2] e. Monitor the completion of the coupling reaction using a chloranil test.[2] f. Wash the resin sequentially with DCM, DMF, and DCM.[2] g. Repeat steps 2a-2f for each subsequent amino acid in the peptide sequence.
3. Cleavage of the Linear Peptide from the Resin: a. Treat the peptidyl-resin with 5 mL of a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:1:3 v/v/v) and shake for 2 hours.[2] b. Collect the filtrate and wash the resin with an additional 5 mL of the cleavage reagent and 5 mL of dry DCM.[2] c. Combine the filtrates and concentrate under reduced pressure to obtain the crude linear peptide.
Protocol 2: Peptide Purification and Analysis
1. Purification: a. Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC). b. Use a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
2. Analysis: a. Confirm the identity and purity of the peptide using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]
Quantitative Data Presentation
The following table summarizes the quantitative data for the synthesis and bioactivity of the anticancer peptide [d-Ala]-nocardiotide A, a relevant example for a peptide containing an alanine residue at a key position.[1][2][3][4][6]
| Parameter | Value | Reference |
| Synthesis | ||
| Resin Loading | 0.42 mmol/g | [2] |
| Linear Peptide Yield | 86.5% | [2] |
| Final Yield (after cyclization & purification) | 31% | [1][2][3][4][6] |
| Purity | >95% (by HPLC) | [2] |
| Bioactivity | ||
| Cell Line | HeLa | [1][2][3][4][6] |
| IC50 | 52 μM | [1][2][3][4][6] |
Visualizations
Experimental Workflow
References
- 1. Chemical Synthesis of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fmoc-Ala-Ala-OH in the Preparation of Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, capable of traversing cellular membranes to deliver a wide array of cargo molecules, including small molecules, proteins, and nucleic acids, into the cell interior.[1] Their ability to overcome the cell membrane barrier makes them invaluable tools in drug delivery and molecular diagnostics. The efficiency of a CPP is largely dictated by its physicochemical properties, such as charge, amphipathicity, and hydrophobicity. Strategic modifications to the peptide sequence can significantly enhance its cell-penetrating capabilities.
The incorporation of non-polar amino acids, such as alanine (B10760859), can modulate the hydrophobicity and helical structure of a peptide, influencing its interaction with the cell membrane and subsequent internalization. The dipeptide Fmoc-Ala-Ala-OH serves as an efficient building block in solid-phase peptide synthesis (SPPS) for the introduction of a stable and structurally significant Alanine-Alanine motif. This application note provides a comprehensive overview of the utility of this compound in designing and synthesizing novel CPPs with enhanced cellular uptake, along with detailed protocols for their synthesis, characterization, and evaluation.
The Role of Alanine Motifs in Cell-Penetrating Peptides
Alanine, with its small, non-polar methyl side chain, can have a profound impact on the structure and function of a peptide. Incorporating alanine residues into a CPP sequence can:
-
Modulate Hydrophobicity: Increasing the hydrophobicity of a CPP to an optimal level can enhance its interaction with the lipid bilayer of the cell membrane, facilitating translocation.
-
Stabilize Helical Structures: Alanine has a high propensity to form α-helical secondary structures. A stable helical conformation is a key feature of many amphipathic CPPs, which orient their hydrophobic and hydrophilic residues on opposite faces of the helix to interact favorably with the cell membrane.
-
Fine-Tune Peptide-Membrane Interactions: The strategic placement of alanine residues can influence the overall charge distribution and amphipathicity of the peptide, which are critical for the initial electrostatic interactions with the negatively charged cell surface and subsequent membrane insertion.
The impact of alanine substitution on CPP efficacy is demonstrated by alanine scanning studies. In a study on the CPP sC18, systematic replacement of amino acids with alanine revealed that certain substitutions could dramatically alter cellular uptake. For instance, replacing a negatively charged glutamic acid with alanine (HK15) resulted in a significant increase in internalization, whereas replacing a positively charged arginine with alanine (HK3) led to a decrease in uptake. This highlights the delicate balance of charge and hydrophobicity in CPP design.
Advantages of Using this compound
This compound is a dipeptide building block where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its use in SPPS offers several advantages:
-
Efficiency: It allows for the introduction of two alanine residues in a single coupling step, saving time and reagents compared to the sequential addition of two Fmoc-Ala-OH monomers.
-
Purity: Reduces the number of synthesis cycles, potentially minimizing the accumulation of deletion sequences and other impurities.
-
Structural Integrity: Ensures the formation of a native Ala-Ala peptide bond without the risk of side reactions at this position during synthesis.
Data Presentation
The following table summarizes illustrative data from an alanine scan of a model CPP, demonstrating the impact of alanine substitution on cellular uptake.
| Peptide ID | Sequence Modification | Net Charge | Cellular Uptake (Mean Fluorescence Intensity) | Fold Change vs. Native |
| sC18 (Native) | - | +8 | 1500 | 1.0 |
| HK3 | Arginine at position 3 → Alanine | +7 | 500 | 0.33 |
| HK15 | Glutamic acid at position 15 → Alanine | +9 | 5550 | 3.7 |
| HK17 | Native sequence of optimized peptide | +8 | 6000 | 4.0 |
Data is illustrative and based on findings from alanine scanning studies of CPPs.[2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ala-Ala Containing CPP
This protocol describes the manual synthesis of a hypothetical fluorescently labeled CPP containing an Ala-Ala motif using this compound.
1. Resin Preparation:
- Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
- Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
3. Amino Acid Coupling (for single amino acids):
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the mixture and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
- Wash the resin with DMF (5 times) and DCM (3 times).
4. This compound Coupling:
- Following a deprotection step, couple this compound using the same procedure as for a single amino acid (Step 3).
5. Fluorescent Labeling (on-resin):
- After the final amino acid coupling and subsequent Fmoc deprotection, add a solution of 5(6)-Carboxyfluorescein (3 equivalents), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF to the resin.
- Agitate for 4 hours at room temperature, protected from light.
- Wash the resin extensively with DMF and DCM.
6. Cleavage and Deprotection:
- Wash the resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
7. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Cellular Uptake Assay by Flow Cytometry
1. Cell Culture:
- Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and culture overnight.
2. Peptide Treatment:
- Prepare solutions of the fluorescently labeled CPP in serum-free medium at various concentrations (e.g., 1, 5, 10 µM).
- Wash the cells with Phosphate-Buffered Saline (PBS) and add the peptide solutions to the wells.
- Incubate for 1-4 hours at 37°C. Include untreated cells as a negative control.
3. Cell Harvesting and Analysis:
- Wash the cells three times with cold PBS to remove non-internalized peptide.
- Detach the cells using Trypsin-EDTA.
- Resuspend the cells in PBS.
- Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized peptide.[3]
Protocol 3: Cellular Localization by Confocal Microscopy
1. Cell Culture and Treatment:
- Seed HeLa cells on glass coverslips in a 24-well plate and culture overnight.
- Treat the cells with the fluorescently labeled CPP as described in the flow cytometry protocol.
2. Cell Fixation and Staining:
- Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells again with PBS.
- Stain the nuclei with DAPI for 5 minutes.
- Wash the coverslips with PBS.
3. Imaging:
- Mount the coverslips on microscope slides.
- Visualize the intracellular localization of the CPP using a confocal microscope. The fluorescent signal from the peptide can be compared with the DAPI signal to determine its subcellular distribution.[4]
Protocol 4: Cytotoxicity Assessment by MTT Assay
1. Cell Culture and Treatment:
- Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.
- Treat the cells with a range of concentrations of the CPP for 24-48 hours. Include untreated cells as a positive control for viability and cells treated with a known cytotoxic agent as a negative control.[5]
2. MTT Assay:
- After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of an Ala-Ala containing CPP.
Caption: Overall workflow for the synthesis and evaluation of CPPs.
Caption: Putative cellular uptake mechanisms for CPPs.
Conclusion
The incorporation of an Alanine-Alanine motif is a promising strategy for enhancing the cellular uptake of cell-penetrating peptides. This compound provides an efficient and reliable means to introduce this motif during solid-phase peptide synthesis. The provided protocols offer a robust framework for the synthesis and comprehensive evaluation of novel CPPs. By carefully designing peptide sequences and systematically evaluating their biological activity, researchers can develop highly effective delivery vectors for therapeutic and diagnostic applications.
References
- 1. fiveable.me [fiveable.me]
- 2. Fmoc-Ala-OH [cem.com]
- 3. Convergent synthesis and cellular uptake of multivalent cell penetrating peptides derived from Tat, Antp, pVEC, TP10 and SAP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cell-penetrating peptides: design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of Fmoc-Ala-Ala-OH in Hydrogel Formation for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptide hydrogels have emerged as a promising class of biomaterials for three-dimensional (3D) cell culture, tissue engineering, and drug delivery.[1][2][3] Among these, hydrogels derived from N-terminally protected fluorenylmethyloxycarbonyl (Fmoc) dipeptides, such as Fmoc-Ala-Ala-OH, are of significant interest due to their biocompatibility, ease of formation, and tunable mechanical properties.[4] These hydrogels form through non-covalent interactions, including hydrogen bonding, π-π stacking of the Fmoc groups, and hydrophobic interactions, leading to the formation of a nanofibrous network that mimics the native extracellular matrix (ECM).[2][5] This 3D environment provides a more physiologically relevant context for cells compared to traditional 2D culture surfaces, influencing cell morphology, proliferation, and differentiation.[6]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in creating hydrogel scaffolds for 3D cell culture.
Key Applications
-
3D Cell Culture: Creation of biomimetic scaffolds for culturing various cell types, including fibroblasts, chondrocytes, and stem cells, to study cell behavior in a more in vivo-like environment.[5][7]
-
Tissue Engineering: Development of scaffolds that support tissue regeneration and repair.[3]
-
Drug Delivery: Encapsulation of therapeutic agents for sustained and localized release.
-
Disease Modeling: Formation of 3D tumor organoids to study cancer progression and drug resistance.[8]
Data Presentation
Table 1: Typical Properties of Fmoc-Dipeptide Hydrogels
| Property | Value Range | Conditions | Reference(s) |
| Peptide Concentration | 0.5 - 1.0 wt% (5 - 10 mg/mL) | In purified water or cell culture media | [7] |
| Gelation Trigger | pH reduction (e.g., from basic to neutral/acidic) | Gelling of an aqueous peptide solution | [4] |
| Gelation Time | Minutes to hours | Dependent on concentration, temperature, and pH | [9] |
| Storage Modulus (G') | 1 - 10 kPa | Representative for similar Fmoc-dipeptide hydrogels | [10] |
| Fiber Diameter | 30 - 70 nm | As observed by electron microscopy for similar systems | [11] |
Note: The mechanical properties of Fmoc-peptide hydrogels can vary significantly depending on the specific peptide sequence, concentration, and the method of gel formation.[12]
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel (pH-Triggered Method)
This protocol describes the formation of a sterile this compound hydrogel suitable for cell culture by adjusting the pH.
Materials:
-
This compound powder
-
Sterile 0.1 M Sodium Hydroxide (NaOH)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile deionized water
-
Sterile 0.22 µm syringe filters
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder to prepare a stock solution (e.g., 20 mg/mL or 2.0 wt%).
-
Add a small volume of sterile 0.1 M NaOH to the powder to aid in dissolution, vortexing gently until the powder is fully dissolved. The solution should be clear. Note: The initial pH will be basic.
-
Bring the solution to the final desired concentration with sterile deionized water.
-
Sterilize the peptide stock solution by passing it through a 0.22 µm syringe filter.
-
-
Hydrogel Formation:
-
To induce gelation, mix the sterile peptide stock solution with an equal volume of sterile PBS or cell culture medium. This will lower the pH of the solution, triggering the self-assembly process.
-
For example, to prepare a 1.0 wt% hydrogel, mix equal volumes of the 2.0 wt% peptide stock solution and the buffer/medium.
-
Gently pipette the mixture into the desired cell culture vessel (e.g., a well plate, a petri dish).
-
Incubate the mixture at the desired temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes, or until gelation is complete). Gelation can be confirmed by inverting the vessel; a stable gel will not flow.[13]
-
Protocol 2: Encapsulation of Cells in this compound Hydrogel
This protocol details the process of encapsulating living cells within the hydrogel during its formation for 3D cell culture.[14]
Materials:
-
Sterile this compound stock solution (prepared as in Protocol 1)
-
Cell suspension of the desired cell type in appropriate culture medium
-
Sterile PBS or cell culture medium for pH adjustment
-
Sterile cell culture plates or dishes
Procedure:
-
Cell Preparation:
-
Harvest and count the cells to be encapsulated.
-
Prepare a cell suspension in sterile culture medium at twice the desired final cell density.
-
-
Cell Encapsulation:
-
In a sterile tube, mix the sterile peptide stock solution with the cell suspension at a 1:1 ratio. For example, add 100 µL of a 2.0 wt% peptide solution to 100 µL of the cell suspension. This will result in a final peptide concentration of 1.0 wt% and the desired final cell density.
-
Gently pipette the mixture up and down to ensure a homogenous distribution of cells. Avoid introducing air bubbles.
-
Immediately dispense the cell-hydrogel precursor solution into the wells of a sterile culture plate.
-
Incubate the plate at 37°C in a humidified incubator to allow for hydrogel formation. Gelation typically occurs within 30-60 minutes.
-
-
Cell Culture in 3D Hydrogel:
-
After the hydrogel has solidified, carefully add pre-warmed cell culture medium to cover the surface of the gel.
-
Culture the cells under standard conditions, changing the medium every 2-3 days.
-
Cell viability and morphology can be assessed using standard techniques such as live/dead staining and microscopy.
-
Visualizations
Experimental Workflow for 3D Cell Culture
Caption: Workflow for 3D cell encapsulation in this compound hydrogel.
Signaling Pathway in Peptide Hydrogels
Caption: Integrin-mediated signaling in response to peptide hydrogel scaffolds.
Concluding Remarks
This compound hydrogels offer a versatile and biocompatible platform for 3D cell culture. The straightforward, self-assembly-driven gelation process allows for the simple encapsulation of cells in a supportive, ECM-like environment. By providing a more physiologically relevant context, these hydrogels are valuable tools for researchers in cell biology, tissue engineering, and drug development, enabling more accurate in vitro modeling of in vivo conditions. The protocols and data presented here serve as a guide for the successful implementation of this compound hydrogels in various research applications.
References
- 1. Self-Assembled Peptide Hydrogels in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. The rheological and structural properties of Fmoc-peptide-based hydrogels: the effect of aromatic molecular architecture on self-assembly and physical characteristics. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multifunctional Self-Assembled Peptide Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin-specific hydrogels as adaptable tumor organoids for malignant B and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Integrin-specific hydrogels modulate transplanted human bone marrow-derived mesenchymal stem cell survival, engraftment, and reparative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc-diphenylalanine hydrogels: understanding the variability in reported mechanical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of a Peptide-Based Electronegative Hydrogel for the Direct Encapsulation, 3D Culturing, in Vivo Syringe-Based Delivery, and Long-Term Tissue Engraftment of Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-Ala-Ala-OH for Peptide-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ala-OH, a simple dipeptide building block, has garnered significant attention in the field of drug delivery due to its intrinsic ability to self-assemble into well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. This self-assembly is driven by a combination of π-π stacking of the fluorenylmethoxycarbonyl (Fmoc) groups and hydrogen bonding between the peptide backbones. These resulting nanostructures provide a versatile scaffold for the encapsulation and controlled release of therapeutic agents, offering advantages in biocompatibility and biodegradability. This document provides detailed application notes and protocols for utilizing this compound in the construction of peptide-based drug delivery systems.
Applications in Drug Delivery
This compound-based systems are primarily explored for the delivery of hydrophobic anticancer drugs. The hydrophobic core of the self-assembled nanostructures serves as a reservoir for these drugs, protecting them from degradation and enabling sustained release.
Key Applications Include:
-
Hydrogel-based depots for localized drug delivery: Injectable hydrogels can be formed in situ, creating a localized depot for the sustained release of drugs directly at the tumor site, minimizing systemic toxicity.
-
Nanoparticle-based systems for targeted delivery: Self-assembled nanoparticles can be functionalized with targeting ligands to enhance their accumulation in tumor tissues.
Data Presentation
While specific quantitative data for drug loading and release from this compound systems is limited in publicly available literature, data from the closely related Fmoc-diphenylalanine (Fmoc-FF) systems provide valuable insights into the potential performance. The following tables summarize representative data for drug loading and release from Fmoc-dipeptide hydrogels.
Table 1: Drug Loading Content and Efficiency in Fmoc-Dipeptide Hydrogels
| Dipeptide | Drug | Drug Loading Content (DLC) | Reference |
| Fmoc-FF | Doxorubicin | 0.440 | [1] |
Note: Drug Loading Content (DLC) is defined as the weight of the drug in the hydrogel divided by the total weight of the drug-loaded hydrogel.
Table 2: In Vitro Cumulative Drug Release from Fmoc-Dipeptide Hydrogels
| Dipeptide | Drug | Time (hours) | Cumulative Release (%) | Reference |
| Fmoc-FF/(FY)3 (2/1) | Doxorubicin | 72 | 16 | [2] |
| Fmoc-FF/(FY)3 (1/1) | Doxorubicin | 72 | 21 | [2] |
| Fmoc-FF/PEG8-(FY)3 (2/1) | Doxorubicin | 72 | 19 | [2] |
| Fmoc-FF/PEG8-(FY)3 (1/1) | Doxorubicin | 72 | 28 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel for Drug Encapsulation (pH Triggering Method)
This protocol describes the formation of an this compound hydrogel by a pH switch method, which can be used to physically encapsulate hydrophobic drugs.
Materials:
-
This compound
-
Deionized water
-
0.5 M NaOH
-
0.1 M HCl
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent for drug dissolution (e.g., DMSO)
Procedure:
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.
-
Weigh a desired amount of this compound and add it to deionized water to achieve the target concentration (e.g., 5 mg/mL).
-
Vortex and sonicate the mixture for several minutes to ensure a fine suspension.
-
Add 1 equivalent of 0.5 M NaOH to the suspension and vortex until the solution becomes completely clear, indicating the deprotonation of the carboxylic acid and dissolution of the peptide.
-
Add the dissolved drug solution to the clear peptide solution and vortex briefly to mix.
-
To trigger gelation, quickly add 1 equivalent of 0.1 M HCl to the mixture.
-
Allow the mixture to stand undisturbed at room temperature. Gelation should occur within minutes to hours, resulting in a self-supporting hydrogel with the encapsulated drug.
Workflow for Hydrogel Formation
Caption: Workflow for preparing a drug-loaded this compound hydrogel.
Protocol 2: Preparation of Drug-Loaded this compound Nanoparticles (Solvent-Switch Method)
This protocol describes the formation of drug-loaded nanoparticles through the self-assembly of this compound induced by a solvent switch.
Materials:
-
This compound
-
Organic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Deionized water or Phosphate Buffered Saline (PBS)
-
Hydrophobic drug (e.g., Doxorubicin)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mg/mL).
-
Prepare a stock solution of the hydrophobic drug in DMSO.
-
Mix the this compound and drug solutions in DMSO at the desired ratio.
-
Rapidly inject a small volume of the peptide-drug mixture into a larger volume of deionized water or PBS while vortexing or stirring vigorously.
-
The rapid change in solvent polarity will induce the self-assembly of this compound into nanoparticles, entrapping the drug.
-
The resulting nanoparticle suspension can be purified by dialysis against deionized water or PBS to remove the organic solvent and any unloaded drug.
Workflow for Nanoparticle Formation
Caption: Workflow for preparing drug-loaded this compound nanoparticles.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a standard method for evaluating the release kinetics of a drug from an this compound hydrogel.
Materials:
-
Drug-loaded this compound hydrogel
-
Release buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Incubator or water bath at 37°C
-
Spectrophotometer (UV-Vis or Fluorescence)
Procedure:
-
Prepare the drug-loaded hydrogel in a suitable container (e.g., a vial or a well plate).
-
Carefully add a known volume of pre-warmed release buffer on top of the hydrogel.
-
Place the container in an incubator or water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), carefully collect a sample of the release buffer.
-
Replace the collected volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.
-
Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis or fluorescence spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of drug-loaded this compound nanoparticles on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Drug-loaded this compound nanoparticles
-
Free drug solution (as a positive control)
-
Empty nanoparticles (as a vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test samples. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Workflow for MTT Assay
Caption: Workflow for performing an in vitro cytotoxicity (MTT) assay.
Signaling Pathways
The therapeutic efficacy of drug delivery systems often lies in their ability to deliver drugs that can modulate specific intracellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While the this compound carrier itself is generally considered biocompatible and inert, the delivered drug will exert its effect on these pathways. Two of the most critical signaling pathways in cancer are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Drugs delivered by this compound systems that inhibit components of this pathway can induce apoptosis and inhibit tumor growth.
Caption: Simplified PI3K/Akt signaling pathway in cancer.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently hyperactivated in various cancers, making it an important therapeutic target.
Caption: Simplified MAPK/ERK signaling pathway in cancer.
Conclusion
This compound provides a promising and versatile platform for the development of peptide-based drug delivery systems. Its ability to self-assemble into biocompatible nanostructures offers a straightforward method for the encapsulation and sustained release of therapeutic agents. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the potential of this compound in creating novel and effective cancer therapies. Further research is warranted to generate specific quantitative data for drug-loaded this compound systems to fully realize their clinical potential.
References
Application Notes and Protocols for Cleavage of Peptides Containing Ala-Ala from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid-phase peptide synthesis (SPPS) of sequences containing hydrophobic residues, such as the Alanine-Alanine (Ala-Ala) dipeptide, presents unique challenges.[1][2][3] The hydrophobicity of the growing peptide chain can lead to on-resin aggregation, forming secondary structures like β-sheets.[2][4] This aggregation can hinder solvent and reagent access, leading to incomplete deprotection and coupling reactions, and ultimately, difficulties in cleaving the final peptide from the solid support.[4][5]
These application notes provide detailed protocols and comparative data for the efficient cleavage of peptides containing the Ala-Ala motif from two commonly used solid-phase synthesis resins: Wang resin (for C-terminal acids) and Rink Amide resin (for C-terminal amides).[6][7][8] The selection of an appropriate cleavage cocktail, which typically consists of a strong acid like trifluoroacetic acid (TFA) and various scavengers, is critical to achieving high yield and purity by minimizing side reactions.[9][10][11]
Challenges in Cleaving Ala-Ala Containing Peptides
The primary challenge in the synthesis and cleavage of peptides containing Ala-Ala and other hydrophobic sequences is the propensity for the peptide chains to aggregate on the resin.[1][3] This on-resin aggregation can lead to:
-
Incomplete Cleavage: The cleavage reagent may not efficiently penetrate the aggregated peptide-resin matrix, resulting in lower yields.[12]
-
Increased Side Reactions: Trapped reactive species, generated during the cleavage process, can lead to undesired modifications of the peptide.[2][9]
-
Difficult Purification: The crude peptide may be difficult to dissolve and purify due to aggregation.[3]
To mitigate these challenges, careful selection of the cleavage cocktail and optimization of the cleavage conditions are paramount. The use of scavengers is essential to quench reactive carbocations generated from protecting groups and the resin linker, thus preventing the modification of sensitive amino acid residues.[13][14]
Comparative Data of Cleavage Cocktails
The following tables summarize typical cleavage efficiencies for a model decapeptide containing an internal Ala-Ala sequence (e.g., H-Gly-Ala-Ala-Phe-Leu-Gly-Ala-Ala-Phe-Leu-OH/NH2) from Wang and Rink Amide resins using different cleavage cocktails. This data is illustrative and may vary depending on the full peptide sequence, resin loading, and specific laboratory conditions. A small-scale trial cleavage is always recommended to determine the optimal conditions for a specific peptide.[2]
Table 1: Cleavage from Wang Resin (yielding a C-terminal acid)
| Cleavage Cocktail (v/v/w) | Composition | Cleavage Time (hours) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) | Notes |
| Cocktail A (Standard) | 95% TFA / 2.5% H₂O / 2.5% TIS | 2-3 | 25 | 80-90 | 85-95 | A good starting point for many peptides.[14] |
| Cocktail B ("Reagent B" variant) | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 2-3 | 25 | 85-95 | 90-98 | Phenol acts as an additional scavenger.[15] |
| Cocktail K ("Reagent K") | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | 2-4 | 25 | 90-98 | >95 | Recommended for peptides with multiple sensitive residues.[11][15] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Table 2: Cleavage from Rink Amide Resin (yielding a C-terminal amide)
| Cleavage Cocktail (v/v/w) | Composition | Cleavage Time (hours) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) | Notes |
| Cocktail A (Standard) | 95% TFA / 2.5% H₂O / 2.5% TIS | 2-3 | 25 | 80-90 | 85-95 | A common and effective general-purpose cocktail.[1] |
| Cocktail R ("Reagent R") | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | 2-4 | 25 | 90-98 | >95 | Particularly effective for peptides containing arginine.[15] |
| Cocktail with DMB | 92.5% TFA / 5% 1,3-Dimethoxybenzene / 2.5% TIS | 3 | 25 | 85-95 | 90-98 | DMB is an efficient scavenger that can improve purity.[16] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMB: 1,3-Dimethoxybenzene
Experimental Protocols
Safety Precaution: All procedures involving trifluoroacetic acid (TFA) and other cleavage reagents must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: General Procedure for Peptide Cleavage from Resin
This protocol provides a general framework for the cleavage of a peptide from either Wang or Rink Amide resin.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (freshly prepared)
-
Cold diethyl ether
-
Centrifuge tubes
-
Sintered glass funnel
-
Nitrogen gas supply or vacuum desiccator
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 100-200 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual dimethylformamide (DMF) and to swell the resin.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.[13]
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1]
-
Gently agitate the mixture at room temperature for the desired duration (typically 2-4 hours).[1] Occasional swirling is recommended to ensure complete contact between the resin and the cocktail.[14]
-
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture using a sintered glass funnel and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the washes with the initial filtrate.
-
-
Peptide Precipitation:
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA.
-
-
Drying and Storage:
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.[13]
-
The resulting white solid is the crude peptide. Store the crude peptide at -20°C or lower.
-
Protocol 2: Small-Scale Trial Cleavage
Before committing to a large-scale cleavage, it is highly recommended to perform a small-scale trial to optimize conditions.[2]
Procedure:
-
Place a small amount of the peptide-resin (10-20 mg) in a microcentrifuge tube.
-
Add the chosen cleavage cocktail (200-400 µL).
-
Agitate at room temperature for the desired time (e.g., 2 hours).
-
Centrifuge to pellet the resin.
-
Transfer the supernatant to a new tube containing cold diethyl ether (1.5 mL).
-
Vortex and centrifuge to precipitate the peptide.
-
Remove the ether, dry the peptide, and analyze by HPLC and mass spectrometry to assess cleavage efficiency and purity.
Visualization of Workflows
The following diagrams illustrate the general workflow for peptide cleavage and the decision-making process for selecting a suitable cleavage cocktail.
Caption: General workflow for peptide cleavage from the resin.
Caption: Decision logic for selecting a cleavage cocktail.
Conclusion
The successful cleavage of peptides containing the hydrophobic Ala-Ala dipeptide from solid-phase supports is achievable with careful consideration of the potential for on-resin aggregation and the selection of an appropriate cleavage cocktail. The use of cocktails containing a combination of scavengers is often beneficial in minimizing side reactions and maximizing the yield and purity of the final product. The protocols and comparative data provided in these application notes serve as a guide for researchers to develop and optimize their cleavage strategies for these challenging peptide sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. peptide.com [peptide.com]
- 5. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. benchchem.com [benchchem.com]
- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Manual vs. Automated Synthesis of Fmoc-Ala-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the creation of peptides for research, diagnostics, and therapeutic applications. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely adopted method for SPPS due to its mild deprotection conditions.[1][2] This document provides a detailed comparison of manual and automated SPPS approaches for the synthesis of the dipeptide Fmoc-Ala-Ala-OH. It includes comprehensive experimental protocols, a quantitative comparison of the two methods, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their needs.
Introduction
The synthesis of peptides is a critical process in various scientific disciplines, from fundamental biological research to the development of novel therapeutics.[3] Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized this field by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process at each step.[4] The Fmoc/tBu (tert-butyl) strategy is a popular choice for SPPS, utilizing the base-labile Fmoc group for Nα-amino protection and acid-labile groups for side-chain protection.[5][6]
This application note focuses on the synthesis of a simple dipeptide, this compound, to highlight the practical differences, advantages, and disadvantages of manual versus automated synthesis methodologies. Alanine, being a simple amino acid, allows for a clear comparison of the two techniques without the complications that can arise from more complex residues.
Manual vs. Automated Synthesis: A Comparative Overview
The choice between manual and automated peptide synthesis depends on various factors, including the number of peptides to be synthesized, the complexity of the peptide sequence, available resources, and the desired level of throughput.
Manual Synthesis is often employed for the synthesis of a small number of peptides, for optimizing reaction conditions, or when using non-standard amino acid derivatives. It offers flexibility and lower initial equipment cost. However, it is labor-intensive and more susceptible to human error, which can lead to lower purity and yield.
Automated Synthesis utilizes computer-controlled instruments to perform the repetitive steps of SPPS, such as reagent delivery, washing, and deprotection.[3] This approach offers high throughput, reproducibility, and reduced hands-on time. While the initial investment in an automated synthesizer is higher, it can be more cost-effective for large-scale or high-throughput peptide production.
Data Presentation: Quantitative Comparison
The following table summarizes typical quantitative data for the synthesis of this compound via manual and automated methods. These values are representative and can vary depending on the specific instrumentation, reagents, and operator experience.
| Parameter | Manual Synthesis | Automated Synthesis |
| Synthesis Scale | 0.1 mmol | 0.1 mmol |
| Overall Yield | ~75% | >90% |
| Crude Purity (HPLC) | ~85% | >95% |
| Synthesis Time (per peptide) | 6-8 hours | 2-3 hours |
| Hands-on Time | 4-6 hours | < 1 hour |
| Reagent Consumption | Variable, often higher | Optimized, lower |
| Cost per Peptide (low throughput) | Lower | Higher |
| Cost per Peptide (high throughput) | Higher | Lower |
Experimental Protocols
The following protocols detail the steps for the synthesis of this compound on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with the C-terminal carboxylic acid intact.
Protocol 1: Manual Synthesis of this compound
1. Resin Preparation and First Amino Acid Loading:
-
Weigh 150 mg of 2-chlorotrityl chloride resin (1.0 mmol/g substitution) and place it in a 10 mL SPPS reaction vessel.
-
Swell the resin in 5 mL of dichloromethane (B109758) (DCM) for 30 minutes with gentle agitation.
-
Drain the DCM.
-
Dissolve 1 equivalent of Fmoc-Ala-OH and 2 equivalents of diisopropylethylamine (DIPEA) in 5 mL of DCM.
-
Add the amino acid solution to the resin and agitate for 2 hours at room temperature.
-
To cap any unreacted sites, add 0.5 mL of methanol (B129727) and agitate for 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), dimethylformamide (DMF) (3 x 5 mL), and DCM (3 x 5 mL).
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.[1][7]
-
Agitate for 5 minutes, then drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 5 mL).
3. Second Amino Acid Coupling:
-
Dissolve 3 equivalents of Fmoc-Ala-OH, 3 equivalents of HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 6 equivalents of DIPEA in 5 mL of DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[8]
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
4. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA) / triisopropylsilane (B1312306) (TIPS) / water (95:2.5:2.5).[9]
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.[10]
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2 mL of the cleavage cocktail.
-
Precipitate the peptide by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Protocol 2: Automated Synthesis of this compound
1. Instrument Setup and Reagent Preparation:
-
Ensure the automated peptide synthesizer is clean and properly calibrated.
-
Prepare stock solutions of 20% piperidine in DMF, coupling activators (e.g., HCTU), and bases (e.g., DIPEA).
-
Dissolve Fmoc-Ala-OH in an appropriate solvent (e.g., DMF) at the concentration specified by the synthesizer manufacturer.
-
Place the amino acid solution in the designated position on the synthesizer.
2. Synthesis Program:
-
Create a synthesis protocol for this compound on the instrument's control software.
-
Specify the resin type (2-chlorotrityl chloride), scale (0.1 mmol), and the amino acid sequence (Ala, Ala).
-
The automated protocol will typically include the following steps, which are repeated for each amino acid:
-
Swell Resin: The instrument will automatically swell the pre-loaded resin in a suitable solvent like DMF.
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is automatically delivered to the reaction vessel, incubated, and drained. This is usually repeated twice.
-
Washing: The resin is washed multiple times with DMF to remove residual piperidine.
-
Coupling: The pre-activated Fmoc-Ala-OH solution is delivered to the reaction vessel and allowed to react for a specified time.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents.
-
3. Cleavage and Deprotection:
-
Once the synthesis is complete, the resin is automatically washed and dried.
-
The resin is then manually transferred from the reaction vessel for cleavage.
-
Follow the same cleavage and deprotection procedure as described in the manual protocol (Protocol 1, Step 4).
Visualizations
Experimental Workflow: Manual SPPS
Caption: Workflow for the manual solid-phase synthesis of this compound.
Logical Relationship: Manual vs. Automated Synthesis Decision
Caption: Decision-making factors for choosing between manual and automated peptide synthesis.
Conclusion
Both manual and automated SPPS are effective methods for the synthesis of this compound. Manual synthesis provides a flexible and low-cost entry point for peptide synthesis, making it suitable for smaller-scale projects and methods development. In contrast, automated synthesis offers superior reproducibility, higher throughput, and reduced labor, making it the preferred choice for routine peptide production, large libraries, and cGMP manufacturing. The selection of the appropriate method should be based on a careful consideration of the specific research or production goals, available resources, and desired scale of operation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. chem.uci.edu [chem.uci.edu]
Application of Fmoc-Ala-Ala-OH in the Synthesis of Beta-Amyloid Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the synthesis of beta-amyloid (Aβ) peptides, with a specific focus on the potential utility of the dipeptide building block, Fmoc-Ala-Ala-OH. The synthesis of Aβ peptides is notoriously challenging due to their high propensity for aggregation during solid-phase peptide synthesis (SPPS) and subsequent purification. This aggregation can lead to low yields and impure final products, hindering research into Alzheimer's disease and the development of related therapeutics.
Application Notes: The Rationale for Using this compound
While direct literature detailing the routine use of this compound in the synthesis of beta-amyloid peptides is not abundant, the application of Fmoc-dipeptides is a known strategy to overcome synthetic challenges posed by "difficult sequences."[1] The Ala-Ala sequence is present in some beta-amyloid fragments and related amyloidogenic peptides. The use of a dipeptide building block like this compound can offer several theoretical advantages:
-
Improved Coupling Efficiency: Coupling a dipeptide circumvents one of the individual amino acid coupling steps. This can be particularly advantageous in sequences prone to incomplete reactions.
-
Reduced Aggregation: By introducing two residues at once, the conformational dynamics of the growing peptide chain are altered, which can disrupt the formation of secondary structures like β-sheets that lead to on-resin aggregation.
-
Minimized Racemization: Coupling of dipeptides can sometimes reduce the risk of racemization at the C-terminal amino acid of the dipeptide, although this is more of a concern for residues other than glycine (B1666218) and proline.[1]
Given the challenges associated with the synthesis of hydrophobic and aggregation-prone peptides like beta-amyloid, the use of Fmoc-dipeptides such as this compound presents a logical, albeit not widely documented, approach to potentially enhance synthetic outcomes.
Experimental Protocols: Solid-Phase Synthesis of Beta-Amyloid Peptides
The following is a generalized protocol for the manual solid-phase synthesis of beta-amyloid peptides using Fmoc chemistry. This protocol can be adapted for automated synthesizers.
Materials and Reagents
-
Resin: Wang resin, 2-chlorotrityl chloride resin, or Rink amide ChemMatrix resin (0.4-0.6 mmol/g loading)[1][2]
-
Fmoc-protected amino acids (including this compound if utilized)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-methyl-2-pyrrolidone (NMP), Diethyl ether
-
Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Capping Reagent: Acetic anhydride (B1165640)/DIPEA in DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (e.g., 95:2.5:2.5 v/v/v)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C8 or C18 column.
Protocol
-
Resin Swelling and Preparation:
-
Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Wash the resin with DMF (3x).
-
-
First Amino Acid Loading (if not pre-loaded):
-
Couple the first Fmoc-amino acid (e.g., Fmoc-Ala-OH) to the resin using DIC and DMAP in DCM/DMF. The reaction time can be several hours to overnight.[2]
-
Cap any unreacted hydroxyl groups on the resin using a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove piperidine and the Fmoc adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (or this compound) (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) and an activation base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling, remove the N-terminal Fmoc group as described in the deprotection step.
-
Wash the resin with DMF (5x) and DCM (5x) and dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Treat the dried resin with the cleavage cocktail (e.g., TFA/TIPS/Water) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Quantitative Data from Beta-Amyloid Synthesis Studies
The synthesis of beta-amyloid peptides is highly variable, with yields and purity depending on the specific sequence, synthetic strategy, and purification methods. The following table summarizes representative data from various studies to provide a comparative overview.
| Peptide | Synthesis Strategy | Resin | Crude Yield (%) | Purity (%) | Reference |
| Aβ(1-42) | Standard Fmoc/tBu SPPS | ChemMatrix | 33 | N/A | [3] |
| Aβ(1-42) | Fmoc/tBu with Pseudoprolines | ChemMatrix | 57 | N/A | [3] |
| Aβ(1-42) | Microwave-assisted Fmoc/tBu SPPS | Rink amide ChemMatrix | 87 | 67 | [1] |
| '26-O-acyl-isoAβ(1-42)' | Fmoc/tBu SPPS | TentaGel | N/A | >96 | [2] |
| Aβ(1-42) | Fmoc/tBu with DBU deprotection | PEG-PS | 40 | N/A | [1] |
Visualization of the Synthetic Workflow
The following diagrams illustrate the key processes in the solid-phase synthesis of beta-amyloid peptides.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Beta-Amyloid Peptides.
Caption: The Amyloidogenic Pathway of APP Processing.
References
Application Notes: Protocols for Cyclic Peptide Synthesis using Fmoc-Ala-Ala-OH
Introduction
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained macrocyclic structure offers several advantages over linear counterparts, including enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability.[1][2] Head-to-tail cyclization, which involves forming an amide bond between the N- and C-termini of a linear peptide, is a fundamental strategy for creating these structures.[1][3] This document provides detailed protocols for the synthesis of a model cyclic dipeptide, cyclo(Ala-Ala), derived from the linear precursor Fmoc-Ala-Ala-OH. Both solution-phase and solid-phase cyclization strategies are discussed, providing researchers with methodologies for efficient cyclic peptide synthesis.
Section 1: Synthesis Strategies
The synthesis of cyclic peptides from a linear precursor like this compound can be broadly approached in two ways: solution-phase cyclization and solid-phase (on-resin) cyclization.
-
Solution-Phase Cyclization : This is the most traditional method. The linear peptide is first synthesized and cleaved from the solid support. The cyclization reaction is then performed in a dilute solution to favor intramolecular cyclization over intermolecular oligomerization.[4]
-
On-Resin Cyclization : This technique involves cyclizing the peptide while it is still attached to the solid support.[5] This approach can simplify purification and improve product recovery. It requires anchoring the peptide to the resin via a side chain or using a specialized linker that allows for the deprotection of the C-terminus while the peptide remains resin-bound.[5][6]
The choice of strategy depends on the peptide sequence, desired purity, and available resources. For a simple dipeptide like Ala-Ala, both methods are viable.
Section 2: Experimental Protocols
Protocol 1: Solution-Phase Head-to-Tail Cyclization
This protocol details the synthesis of the linear H-Ala-Ala-OH precursor using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by cleavage and cyclization in solution.
Experimental Workflow: Solution-Phase Cyclization
Caption: Workflow for solution-phase synthesis of cyclo(Ala-Ala).
Methodology:
-
Solid-Phase Synthesis of H-Ala-Ala-OH:
-
Resin Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM) for 30-60 minutes in a peptide synthesis vessel.[7]
-
First Amino Acid Loading: Dissolve Fmoc-Ala-OH (2 equiv.) and diisopropylethylamine (DIPEA) (4 equiv.) in DCM. Add the solution to the swelled resin and agitate for 2-4 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF and DCM.[7]
-
Second Amino Acid Coupling: In a separate vessel, pre-activate Fmoc-Ala-OH (3 equiv.) with a coupling reagent such as DIC/Oxyma (3 equiv. each) in DMF for 10-15 minutes.[5] Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.[7]
-
Final Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF to yield the free N-terminal H-Ala-Ala-resin.
-
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 0.5-1% Trifluoroacetic acid (TFA) in DCM for 2-minute intervals, repeated 5-10 times. The mild acidic condition cleaves the peptide from the 2-CTC resin while keeping it protonated.
-
Combine the filtrates and evaporate the solvent to obtain the crude linear H-Ala-Ala-OH.
-
-
Cyclization in Solution:
-
Dissolve the crude linear peptide in DMF to a final concentration of 1-5 mM. High dilution is critical to minimize dimerization and oligomerization.[4]
-
Add a coupling reagent such as HATU (1.2 equiv.) and a base like DIPEA (3 equiv.).[1][8]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS until the linear precursor is consumed.
-
-
Purification and Characterization:
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile/water containing 0.1% TFA.[9]
-
Lyophilize the pure fractions to obtain cyclo(Ala-Ala) as a white powder.
-
Confirm the identity and purity of the product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
-
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol utilizes a side-chain anchoring strategy, where the C-terminal amino acid is attached to the resin via a side-chain functional group, leaving its carboxyl group free for cyclization. For Ala-Ala, a surrogate amino acid like Fmoc-Asp-OAllyl is used as the anchor.
Experimental Workflow: On-Resin Cyclization
Caption: Workflow for on-resin synthesis of cyclo(Ala-Ala).
Methodology:
-
Linear Peptide Synthesis on Resin:
-
Resin Preparation: Use a Rink Amide resin. Load the first amino acid, Fmoc-D-Asp-OAllyl, onto the resin using standard coupling conditions (e.g., HBTU/HOBt/DIPEA).[12] The Aspartate side chain serves as the anchor.
-
Peptide Elongation: Perform two standard SPPS cycles of Fmoc deprotection and coupling to add two Fmoc-Ala-OH residues sequentially.
-
-
Orthogonal Deprotection:
-
N-terminal Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.
-
C-terminal Deprotection: Remove the C-terminal allyl ester protecting group by treating the resin with a solution of Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) in a solvent mixture like DCM/AcOH/NMM.[12] This exposes the free C-terminal carboxylic acid.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly to remove the palladium catalyst.
-
Add a solution of a coupling reagent like PyBOP (3 equiv.), HOBt (3 equiv.), and DIPEA (6 equiv.) in DMF to the resin.[12]
-
Agitate the mixture at room temperature for 4-24 hours. Monitor the cyclization by cleaving a small amount of resin and analyzing the product via LC-MS.
-
-
Cleavage and Purification:
-
Once cyclization is complete, wash the resin extensively.
-
Cleave the cyclic peptide from the resin and remove the Asp side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% H2O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude product by RP-HPLC and characterize by MS and NMR as described in Protocol 1.
-
Section 3: Data Presentation
Table 1: Comparison of Common Coupling Reagents for Solution-Phase Cyclization
| Coupling Reagent | Base | Typical Reaction Time | Typical Yield (%) | Notes |
| HATU | DIPEA | 1-4 hours | 60-90% | Highly efficient, low racemization risk.[1][8] |
| PyBOP | DIPEA | 2-12 hours | 50-85% | Good for sterically hindered cyclizations.[1][12] |
| EDC/HOBt | DIPEA/NMM | 12-24 hours | 40-75% | More economical but generally slower; higher risk of racemization.[1] |
| Acyl Azide Method | - | < 20 minutes | > 90% | Extremely rapid and high-yielding, performed from a peptide hydrazide precursor.[13] |
Table 2: Comparison of Synthesis Strategies
| Feature | Solution-Phase Cyclization | On-Resin Cyclization |
| Concentration | High Dilution (1-5 mM) required | Pseudo-dilution effect on resin |
| Primary Side Reaction | Intermolecular oligomerization | Resin-bound aggregation, incomplete cyclization |
| Purification | Can be challenging due to oligomers | Simplified; removes excess reagents by washing |
| Advantages | Well-established, versatile | Higher effective concentration, easier workup[5] |
| Disadvantages | Requires large solvent volumes, risk of oligomers[4] | Requires specific linkers/strategies, potential for resin-related side reactions |
Table 3: Characterization Data for cyclo(L-Ala-L-Ala)
| Analysis Method | Expected Result | Reference |
| Mass Spec (ESI-MS) | Calculated [M+H]⁺: 143.0815; Observed: ~143.08 | [14] |
| RP-HPLC | Single major peak, retention time depends on column and gradient | [14] |
| ¹H NMR (in D₂O) | Distinct signals for α-protons and methyl groups | [14] |
Note: The epimerization of cyclo(Ala-Ala) can occur in basic solutions, leading to the formation of cyclo(L-Ala-D-Ala).[14][15] It is crucial to control the pH during workup and purification to maintain chiral purity.
References
- 1. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orientjchem.org [orientjchem.org]
- 15. Epimerization of Cyclic Alanyl-Alanine in Basic Solutions – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Peptide Aggregation in SPPS with Fmoc-Ala-Ala-OH
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically when synthesizing sequences containing the Fmoc-Ala-Ala-OH moiety. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome these common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during SPPS, particularly with sequences like this compound?
A1: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the solid support. This leads to the formation of stable secondary structures, most commonly β-sheets. Hydrophobic sequences, such as those containing multiple alanine (B10760859) residues, are particularly prone to aggregation. The planarity of the peptide bonds and the lack of bulky side chains in alanine facilitate the close packing of peptide chains, promoting the formation of these insoluble aggregates. This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling steps, which severely impacts the yield and purity of the final peptide. In extreme cases, severe aggregation can lead to a complete failure of the synthesis.[1]
Q2: How can I identify if my peptide is aggregating on the resin?
A2: Several signs can indicate on-resin aggregation:
-
Visual Observation: The resin beads may clump together and fail to swell properly in the synthesis solvents. In severe cases, the resin may shrink.[1]
-
Slow or Incomplete Fmoc Deprotection: If you are monitoring the Fmoc deprotection by UV absorbance, a flattened and broadened peak profile suggests slow deprotection kinetics, which is a hallmark of aggregation.[1]
-
Positive Kaiser or TNBS Test after Coupling: A positive colorimetric test (e.g., blue beads with Kaiser test) after a coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction likely due to aggregation.[1] However, in cases of severe aggregation, these tests can sometimes give false negative results as the reagents cannot access the sterically hindered amine groups.[1]
-
Poor Yield and Purity: The most definitive indicator of aggregation is a low yield of the desired peptide and the presence of deletion sequences (peptides missing one or more amino acids) in the final crude product upon analysis by HPLC and mass spectrometry.
Q3: What are the primary strategies to prevent aggregation when using this compound?
A3: The main strategies involve disrupting the formation of secondary structures:
-
Backbone Protection: Introducing a temporary modification to the peptide backbone can disrupt the hydrogen bonding patterns that lead to aggregation. The most common methods are the use of:
-
2,4-Dimethoxybenzyl (Dmb) Dipeptides: Incorporating a dipeptide like Fmoc-Ala-(Dmb)Gly-OH can effectively break up aggregating sequences.[1][2] The Dmb group on the glycine (B1666218) nitrogen introduces steric hindrance that prevents β-sheet formation.
-
Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is cyclized to form an oxazolidine (B1195125) ring, introducing a "kink" in the peptide backbone that disrupts secondary structures.
-
-
Modification of Synthesis Conditions:
-
Solvents: Using more polar solvents or solvent mixtures can improve the solvation of the growing peptide chain and reduce aggregation. A "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[3]
-
Elevated Temperature: Performing the coupling reactions at a higher temperature can help to disrupt hydrogen bonds and improve reaction kinetics.
-
Chaotropic Agents: The addition of salts like LiCl or KSCN to the coupling or deprotection solutions can help to break up secondary structures.[1]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Peptide aggregation is hindering access to the N-terminal amine. | 1. Incorporate a Dmb-dipeptide: In place of a Gly residue near the Ala-Ala sequence, use Fmoc-Ala-(Dmb)Gly-OH.[1][4] 2. Use a stronger coupling reagent: Switch to a more reactive coupling reagent like HATU or HBTU.[1][5] 3. Increase coupling time and temperature: Extend the coupling reaction time and consider performing the coupling at an elevated temperature (e.g., 40-50°C). |
| Slow Fmoc Deprotection | Aggregation is preventing the deprotection reagent from accessing the Fmoc group. | 1. Switch deprotection reagent: Use a stronger base mixture for deprotection, such as 2% DBU/2% piperidine (B6355638) in DMF.[6] 2. Increase deprotection time: Extend the deprotection steps. |
| Low Crude Purity and Presence of Deletion Sequences | Persistent aggregation throughout the synthesis. | 1. Proactive use of anti-aggregation strategies: For known difficult sequences, incorporate Dmb-dipeptides or pseudoprolines from the beginning of the synthesis, ideally at regular intervals (e.g., every 6-8 residues).[2] 2. Optimize solvent conditions: Utilize solvent mixtures known to reduce aggregation, such as NMP/DMSO.[3] |
Data Presentation
The following table provides a qualitative comparison of expected outcomes when synthesizing a hypothetical aggregation-prone peptide containing an Ala-Ala sequence, with and without the use of an anti-aggregation strategy.
| Synthesis Strategy | Expected Crude Purity (HPLC) | Expected Yield | Major Impurities |
| Standard Fmoc-SPPS | Low (<30%) | Very Low to Synthesis Failure | Deletion sequences, truncated peptides |
| SPPS with Fmoc-Ala-(Dmb)Gly-OH | High (>70%) | Good to Excellent | Minor deletion sequences |
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-Ala-(Dmb)Gly-OH
This protocol describes the manual incorporation of a Dmb-dipeptide to disrupt aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ala-(Dmb)Gly-OH
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP®)[1]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the Fmoc group from the previous amino acid has been completely removed by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of the Dmb-dipeptide:
-
Coupling Reaction:
-
Immediately add the activated Dmb-dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1]
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test or TNBS test to check for the presence of free primary amines.
-
If the test is positive (indicating an incomplete reaction), the coupling time can be extended, or a second coupling can be performed with freshly prepared reagents.[1]
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove any excess reagents and byproducts before proceeding to the next Fmoc deprotection step.
Visualizations
Caption: Mechanism of peptide aggregation in SPPS.
Caption: Workflow for incorporating a Dmb-dipeptide.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. peptide.com [peptide.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during solid-phase peptide synthesis (SPPS), with a focus on the incomplete coupling of Fmoc-Ala-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound sometimes incomplete?
A1: Incomplete coupling of this compound can be attributed to several factors:
-
Steric Hindrance: The dipeptide structure is bulkier than a single amino acid, which can physically impede its approach to the reactive amine on the growing peptide chain. This is particularly relevant when the N-terminal amino acid of the peptide-resin is also sterically hindered.
-
Secondary Structure Formation and Aggregation: Alanine-rich sequences have a high propensity to form stable secondary structures, such as β-sheets, on the solid support. This aggregation can shield the N-terminal amine, making it inaccessible to the incoming activated dipeptide.
-
Suboptimal Activation or Coupling Conditions: The choice of coupling reagent, solvent, reaction time, and temperature can significantly impact the efficiency of the reaction. For a challenging dipeptide like this compound, standard conditions may not be sufficient to drive the reaction to completion.
Q2: How can I detect incomplete coupling of this compound?
A2: The most common method for detecting free primary amines on the resin, which indicates incomplete coupling, is the Kaiser test (or ninhydrin (B49086) test). A positive Kaiser test (a blue or purple color on the resin beads and/or in the solution) after the coupling step signifies the presence of unreacted amines. For N-terminal proline, where the Kaiser test is unreliable, an isatin (B1672199) test can be used.
Q3: What is the difference between recoupling and capping?
A3: Recoupling is the process of repeating the coupling step with fresh reagents to try and force the reaction to completion. This is typically the first course of action when incomplete coupling is detected. Capping is a procedure used to permanently block any unreacted N-terminal amines, usually with acetic anhydride (B1165640). This prevents the formation of deletion peptides (sequences missing an amino acid) in the final product, which can be difficult to separate during purification. Capping is generally performed after one or two unsuccessful recoupling attempts.
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a systematic approach to troubleshooting and resolving incomplete coupling of the dipeptide this compound.
Step 1: On-Resin Monitoring of the Coupling Reaction
The first step in troubleshooting is to confirm the incomplete coupling.
Experiment: Kaiser Test (Ninhydrin Test)
Protocol:
-
After the coupling of this compound is complete, wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents.
-
Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Add 2-3 drops of each of the following Kaiser test solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine (B92270).
-
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Resin beads and solution are yellow/colorless | Coupling is complete (>99.9%) | Proceed to the next deprotection step. |
| Resin beads are colorless, but the solution is blue | Coupling is nearly complete | Extend the initial coupling time or proceed to a single recoupling step. |
| Resin beads are blue, and the solution is blue | Coupling is incomplete | Proceed to recoupling (Step 2). |
| Resin beads and solution are dark blue | Significant coupling failure | Re-evaluate coupling strategy (Step 2 & 3). |
Step 2: Immediate Remedial Actions: Recoupling and Capping
If the Kaiser test indicates incomplete coupling, the following steps should be taken.
dot
Caption: Troubleshooting workflow for incomplete coupling.
Experiment: Recoupling Protocol
-
After a positive Kaiser test, wash the resin with DMF (3-5 times).
-
Prepare a fresh solution of this compound and the chosen coupling reagent and base in DMF.
-
Add the fresh coupling mixture to the resin and allow the reaction to proceed for the same duration as the initial coupling, or longer (e.g., double the time).
-
Wash the resin with DMF and perform another Kaiser test. If the test is still positive, a second recoupling can be attempted.
Experiment: Capping Protocol
If recoupling is unsuccessful, capping is necessary to terminate the unreacted chains.
-
After the final recoupling attempt and a positive Kaiser test, wash the resin with DMF (3-5 times).
-
Prepare a capping solution. A common solution is a mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF (e.g., 10:5:85 v/v/v acetic anhydride:DIPEA:DMF).
-
Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a final Kaiser test to confirm the absence of free amines (the test should be negative).
Step 3: Optimizing the Coupling Strategy for Future Syntheses
To prevent recurrence of incomplete coupling with this compound, consider the following optimizations for your synthetic protocol.
dot
Caption: Key optimization strategies for difficult couplings.
1. Choice of Coupling Reagent:
For sterically hindered couplings like that of this compound, more potent activating reagents are often required.
Comparative Data on Coupling Reagents:
| Coupling Reagent | General Coupling Efficiency | Racemization Risk | Notes |
| HATU | Very High | Low | Often considered the most effective for difficult sequences, but more expensive. |
| HBTU | High | Low to Moderate | A reliable and commonly used reagent, but may be less effective than HATU for highly challenging couplings. |
| DIC/Oxyma | Good to High | Low | A cost-effective option with good performance and reduced risk of side reactions compared to HOBt-based additives. |
2. Solvent System:
The solvent plays a crucial role in resin swelling and solvation of the growing peptide chain.
-
NMP (N-Methyl-2-pyrrolidone): Often superior to DMF in solvating aggregating sequences and can improve coupling efficiency.
-
Solvent Mixtures: Using a mixture of DMF and a less polar solvent like Dichloromethane (DCM) can sometimes disrupt secondary structures and improve reaction kinetics.
3. Reaction Conditions:
-
Temperature: Increasing the reaction temperature (e.g., to 40-60°C) can provide the necessary energy to overcome the activation barrier for sterically hindered couplings. However, this may also increase the risk of side reactions, including racemization.
-
Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate coupling reactions and has been shown to be effective for difficult sequences by providing rapid and uniform heating.
-
Reaction Time: For difficult couplings, extending the reaction time (e.g., from 1-2 hours to 4 hours or overnight) can lead to higher yields.
4. Strategies to Minimize Aggregation:
-
Low-Load Resin: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling reaction can help to disrupt secondary structures.
By systematically applying these troubleshooting and optimization strategies, researchers can significantly improve the success rate of coupling challenging dipeptides like this compound and ensure the synthesis of high-quality peptides.
Technical Support Center: Optimizing Fmoc Deprotection of Ala-Ala Dipeptide
Welcome to the technical support center for optimizing the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from the Ala-Ala dipeptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What makes Fmoc deprotection of the Ala-Ala dipeptide potentially challenging?
A1: The deprotection of Fmoc-Ala-Ala-resin can be unexpectedly difficult due to the hydrophobic nature of the alanine (B10760859) residues. This can lead to:
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support through interchain hydrogen bonding, forming β-sheet-like structures. This aggregation can physically block the deprotection reagent from accessing the Fmoc group.[1]
-
Steric Hindrance: Although the alanine side chain (a methyl group) is relatively small, the repeating nature in a dipeptide can create a localized hydrophobic environment that may hinder the approach of the bulky piperidine (B6355638) base.
Q2: My standard 20% piperidine in DMF protocol is resulting in incomplete deprotection. What are the signs of this?
A2: Incomplete Fmoc deprotection is a common issue that can significantly impact the final purity and yield of your peptide. Key indicators include:
-
Positive Kaiser Test after Deprotection: A yellow or faint blue color in the Kaiser test (or other ninhydrin-based tests) after the deprotection step indicates the presence of unreacted (Fmoc-protected) primary amines. A completely deprotected resin should give a strong blue/purple color.
-
Presence of Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to the formation of a peptide sequence missing an alanine residue (a single Ala peptide in this case). This will be observable in the mass spectrometry analysis of the crude product.
-
Low Yield and Purity: Incomplete deprotection at each cycle of a longer peptide synthesis will result in a complex mixture of deletion sequences, significantly lowering the overall yield and purity of the desired peptide.[2]
Q3: What are the first steps I should take to troubleshoot incomplete deprotection of Fmoc-Ala-Ala?
A3: If you suspect incomplete deprotection with your standard protocol, consider these initial modifications:
-
Extend the Deprotection Time: Increase the duration of the piperidine treatment. A common approach is to perform two treatments, for instance, a first treatment of 5-10 minutes followed by a second treatment of 15-20 minutes with fresh reagent.
-
Increase the Temperature: Gently heating the reaction vessel (e.g., to 30-40°C) can help disrupt secondary structures and improve the kinetics of the deprotection reaction. However, be cautious as excessive heat can promote side reactions.
-
Improve Solvation: Ensure the resin is well-swollen before starting the synthesis. Switching from N,N-dimethylformamide (DMF) to a more effective "aggregation-disrupting" solvent like N-methyl-2-pyrrolidone (NMP) can also be beneficial.
Q4: Are there alternative reagents to piperidine that are more effective for difficult sequences like Ala-Ala?
A4: Yes, for challenging deprotections, several alternative reagents and cocktails can be more effective than piperidine alone:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can significantly accelerate Fmoc deprotection.[3] It is often used in combination with piperidine, where DBU acts as the primary deprotecting agent and piperidine serves as a scavenger for the dibenzofulvene (DBF) byproduct.[1][3]
-
Piperazine: Piperazine is another secondary amine that can be used for Fmoc removal. It is considered a "greener" alternative to piperidine and can be used in combination with DBU for very rapid deprotection.[4][5]
-
4-Methylpiperidine (4-MP): This reagent has shown similar or slightly higher efficiency compared to piperidine in some studies and can be a direct replacement.[2]
Troubleshooting Guides
Problem 1: Negative or Weakly Positive Kaiser Test After Deprotection
This indicates a significant amount of the N-terminal amine is still protected by the Fmoc group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a negative Kaiser test after Fmoc deprotection.
Problem 2: Presence of Deletion Sequences in the Final Product
Mass spectrometry analysis reveals a significant peak corresponding to the mass of a single alanine residue, indicating a failure in the deprotection of the first alanine.
Logical Relationship Diagram:
Caption: Causal relationship diagram for the formation of deletion sequences.
Data Presentation
The following tables summarize the effectiveness of various deprotection reagents. While specific kinetic data for the Ala-Ala dipeptide is limited in the literature, the data for sterically hindered and hydrophobic amino acids like Valine provide a good proxy for comparison.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Deprotection Reagent | Concentration (v/v) | Solvent | Temperature | Typical Time | Notes |
| Piperidine | 20% | DMF | Room Temp. | 2 x 5-10 min | Standard condition, may be insufficient for Ala-Ala. |
| Piperidine (extended) | 20% | DMF | Room Temp. | 2 x 15-20 min | First troubleshooting step for incomplete deprotection.[1] |
| DBU / Piperidine | 2% / 2% | DMF | Room Temp. | 2 x 5-7 min | DBU accelerates deprotection; piperidine acts as a scavenger.[1] |
| Piperazine / DBU | 5% / 2% | DMF | Room Temp. | < 1 min | Reported to be significantly faster than 20% piperidine.[4] |
| 4-Methylpiperidine | 20% | DMF | Room Temp. | 2 x 10-20 min | An alternative to piperidine with similar or slightly better efficiency.[2] |
Table 2: Kinetic Data for Fmoc Deprotection of Fmoc-Val-Resin
This data, adapted from a study on Fmoc-Val, illustrates the rate enhancement with the addition of DBU.[1]
| Deprotection Solution | Half-life (t½) in seconds |
| 5% Piperazine in DMF | 35 |
| 20% Piperidine in DMF | 7 |
| 5% Piperazine + 0.5% DBU in DMF | 12 |
| 5% Piperazine + 1% DBU in DMF | 7 |
| 5% Piperazine + 2% DBU in DMF | 4 |
Experimental Protocols
Protocol 1: Standard Piperidine Deprotection
This protocol is the baseline for Fmoc deprotection and should be the starting point for optimization.
-
Resin Swelling: Swell the Fmoc-Ala-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of the resin to confirm the presence of free primary amines.
Protocol 2: DBU/Piperidine Deprotection for Difficult Sequences
This protocol is recommended when standard piperidine deprotection is incomplete.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF.
-
First Deprotection: Drain the DMF from the swollen resin and add the DBU/piperidine/DMF solution. Agitate the mixture for 5-7 minutes at room temperature.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.
-
Confirmation: Perform a suitable test (e.g., Kaiser test) to confirm complete deprotection.
Experimental Workflow Diagram:
Caption: General experimental workflow for Fmoc deprotection of Ala-Ala dipeptide.
References
identifying and minimizing byproducts in Fmoc-Ala-Ala-OH synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fmoc-Ala-Ala-OH. The information provided aims to help identify and minimize the formation of byproducts during this dipeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The most frequently observed byproducts in this compound synthesis include:
-
Dipeptide impurities: Formation of incorrect peptide sequences, such as the insertion of an extra amino acid.[1]
-
Racemization products: The loss of stereochemical integrity at the chiral center of one or both alanine (B10760859) residues, leading to the formation of D-amino acid-containing dipeptides.[2]
-
Fmoc-β-Ala-OH and Fmoc-β-Ala-Ala-OH: These impurities can arise from the Fmoc-protection reagent, particularly when Fmoc-OSu is used.[3][4][5][6] A Lossen-type rearrangement of Fmoc-OSu can generate Fmoc-β-Ala-OH, which can then be incorporated into the peptide chain.[3]
-
Byproducts from coupling reagents: The choice of coupling reagent can lead to specific side reactions. For example, carbodiimides can cause dehydration of asparagine and glutamine, though this is not a direct issue for this compound synthesis.[2]
-
Incomplete reactions: Unreacted Fmoc-Ala-OH or the starting amino acid can remain, leading to a complex mixture.
Q2: How can I detect and identify these byproducts?
A2: The primary analytical technique for identifying byproducts in peptide synthesis is High-Performance Liquid Chromatography (HPLC) , often coupled with mass spectrometry (MS).[3][4]
-
RP-HPLC: Reverse-phase HPLC is highly effective for separating the desired product from various impurities.[7]
-
Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying the chemical nature of the byproducts, such as insertion or deletion sequences.
-
NMR Spectroscopy: Can be used for detailed structural elucidation of isolated impurities.
Q3: What is the "Lossen-type rearrangement" and how does it lead to β-alanine impurities?
A3: The Lossen-type rearrangement is a chemical reaction that can occur with N-hydroxysuccinimide (NHS) esters, such as Fmoc-OSu, a common reagent for introducing the Fmoc protecting group. The reaction involves a rearrangement that ultimately leads to the formation of an isocyanate, which in the context of Fmoc-OSu side reactions, results in the formation of Fmoc-β-Ala-OH.[3][5] This impurity can then compete with Fmoc-Ala-OH during the coupling reaction, leading to the formation of Fmoc-β-Ala-Ala-OH.[3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak in HPLC corresponding to Fmoc-β-Ala-Ala-OH | Contamination of the Fmoc-Ala-OH starting material with Fmoc-β-Ala-OH, often arising from the use of Fmoc-OSu for Fmoc-protection.[3][4][5] | Source high-purity Fmoc-Ala-OH with specifications limiting β-alanine related impurities.[4]Consider using an alternative Fmoc-protection reagent that is less prone to this side reaction, such as oxime-based reagents.[3]Purify the crude Fmoc-Ala-OH before use.[1] |
| Multiple peaks with the same mass as the desired product | Racemization of one or both alanine residues during the activation/coupling step.[2] | Add a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to the coupling reaction.[2]Use a milder coupling reagent.Optimize the reaction temperature and time to minimize exposure to conditions that promote racemization. |
| Peak corresponding to an inserted alanine (Fmoc-Ala-Ala-Ala-OH) | Use of a large excess of Fmoc-Ala-OH during the coupling step.[1] | Reduce the excess of Fmoc-Ala-OH used in the coupling reaction.Carefully monitor the reaction progress to avoid over-coupling. |
| Broad peaks or shoulders on the main product peak in HPLC | Incomplete coupling or deprotection steps leading to a mixture of closely related peptides. | Ensure complete deprotection of the first alanine residue before coupling the second.Use a reliable method to monitor reaction completion, such as the Kaiser test for primary amines.[8]Increase the coupling reaction time or perform a double coupling.[8] |
| Formation of piperidine (B6355638) adducts | This is more common with sensitive amino acids prone to β-elimination, but can be a general issue with piperidine treatment.[9] | Minimize the time of exposure to piperidine during Fmoc deprotection.Consider using an alternative, less nucleophilic base for deprotection, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), though this can promote other side reactions like aspartimide formation.[9][10] |
Experimental Protocols
General Protocol for this compound Synthesis (Solution-Phase)
This is a generalized protocol and may require optimization.
-
Deprotection of the first amino acid:
-
Coupling of the second amino acid:
-
In a separate flask, dissolve Fmoc-Ala-OH (e.g., 1.1 equivalents) in DMF.
-
Add a coupling reagent (e.g., DIC) and a racemization suppressant (e.g., HOBt).[2][11]
-
Allow the activation to proceed for a few minutes.
-
Add the activated Fmoc-Ala-OH solution to the deprotected H-Ala-OH from step 1.
-
Stir the reaction mixture at room temperature until completion (monitoring by HPLC is recommended).
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product is typically isolated by precipitation with a non-polar solvent like diethyl ether.
-
The crude this compound is then purified, most commonly by recrystallization or flash chromatography, to remove byproducts and unreacted starting materials.
-
Protocol for Purification of Fmoc-Ala-OH
To minimize the introduction of impurities from the starting material, purification of commercially available Fmoc-Ala-OH can be performed.
-
Charge Fmoc-Ala-OH (e.g., 100g) into a flask.
-
Add a suitable solvent like toluene (B28343) (e.g., 600ml).[1]
-
Heat the mixture to 50°C and stir for 1 hour.[1]
-
Cool the mixture to 30±5°C and continue stirring for 2 hours.[1]
-
Filter the solid and wash with fresh toluene.[1]
-
Dry the purified Fmoc-Ala-OH under vacuum at 50°C.[1]
Visualizing Byproduct Formation
The following diagrams illustrate the chemical pathways leading to common byproducts in this compound synthesis.
References
- 1. ajpamc.com [ajpamc.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Synthesis of Peptides Containing Ala-Ala Sequences
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing the alanine-alanine (Ala-Ala) motif. Peptides rich in alanine (B10760859), particularly repeating Ala-Ala sequences, are prone to aggregation, leading to low yields and purity. This guide offers strategies to mitigate these issues and improve synthesis outcomes.
Troubleshooting Guide: Low Yield and Purity in Ala-Ala Peptide Synthesis
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a primary contributor to diminished yield and purity. This phenomenon, driven by intermolecular hydrogen bonding and the formation of secondary structures, can hinder both coupling and deprotection steps.[1][2][3] Below are common problems and recommended solutions.
| Problem | Observation | Possible Cause | Recommended Solution(s) |
| Low Peptide Yield | Incomplete coupling reactions (positive Kaiser test after extended reaction time). | Peptide Aggregation: The growing peptide chain on the resin aggregates, blocking reactive sites.[1] | 1. Incorporate Backbone Protection: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues to disrupt secondary structures.[1][4] 2. Optimize Coupling Conditions: Use a more reactive coupling reagent (e.g., HATU, HCTU, COMU).[5][6] Increase the concentration of amino acid and coupling reagents to 0.5 M.[7] Perform a "double coupling" step for the problematic residue.[7] 3. Change Solvent System: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the coupling solutions to disrupt hydrogen bonds.[1][8] |
| Deletion Sequences in Final Product | Mass spectrometry analysis shows peaks corresponding to the desired peptide minus one or more alanine residues. | Incomplete Fmoc Deprotection: Aggregation can prevent the deprotection reagent (piperidine) from accessing the N-terminal Fmoc group. | 1. Modify Deprotection Reagent: Switch to a stronger deprotection agent like DBU.[1] 2. Increase Reaction Time/Temperature: Extend the deprotection time or perform the reaction at a slightly elevated temperature. 3. Improve Solvation: Use NMP as the solvent and sonicate the reaction vessel during deprotection.[1] |
| Difficult Purification | The crude peptide is poorly soluble in standard HPLC solvents (e.g., water/acetonitrile). | High Hydrophobicity and Aggregation of the Cleaved Peptide: The final peptide product self-associates, making it difficult to purify. | 1. Introduce Solubilizing Modifications: If the peptide design allows, replace some hydrophobic residues with more hydrophilic ones or add solubilizing tags.[9][10] 2. Use "Magic Mixture": For coupling and deprotection, a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene (B1197577) carbonate at 55 °C can be effective.[2] |
| Racemization | Presence of diastereomeric impurities detected by chiral HPLC or NMR. | The activated amino acid is susceptible to epimerization, especially with prolonged activation times or the use of certain bases.[8] | 1. Minimize Pre-activation Time: Use in-situ activation protocols where the coupling reagents are added directly to the resin-amino acid mixture.[8] 2. Choose Appropriate Reagents: Use carbodiimide (B86325) reagents like DIC in combination with an additive such as HOBt or OxymaPure® to suppress racemization.[8] Avoid excess hindered bases like DIPEA.[8] |
| Diketopiperazine Formation | Significant loss of peptide from the resin after the second amino acid has been coupled. | This side reaction is common at the dipeptide stage, where the N-terminal amino group attacks the ester linkage to the resin.[8] | 1. Use Sterically Hindered Resin: Employ a 2-Chlorotrityl Chloride resin.[8] 2. Proceed Quickly: Couple the third amino acid immediately after the second to minimize the time the dipeptide has a free N-terminus on the resin.[8] |
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and how do they improve the synthesis of Ala-Ala containing peptides?
A1: Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) that are reversibly protected as an oxazolidine (B1195125) ring.[11] This structure introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation.[11][12][13] By preventing aggregation, pseudoprolines enhance the solvation of the growing peptide chain, leading to more efficient coupling and deprotection reactions, ultimately improving the yield and purity of the final peptide.[11] The native Ser or Thr residue is restored during the final cleavage with trifluoroacetic acid (TFA).[12]
Q2: Can you provide a protocol for using a pseudoproline dipeptide in SPPS?
A2: Yes, here is a general protocol for incorporating an Fmoc-Xaa-Ser(ψMe,Mepro)-OH dipeptide into a peptide sequence using a manual or automated synthesizer.
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
Coupling Reaction:
-
In a separate vessel, dissolve 1.5 equivalents of the Fmoc-Xaa-Ser(ψMe,Mepro)-OH dipeptide and 1.5 equivalents of a coupling agent like HCTU in DMF.
-
Add 3 equivalents of DIPEA to the activated dipeptide solution and vortex for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is negative (beads are colorless/yellow), the coupling is complete.[8] Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Continuation of Synthesis: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Q3: What are Dmb-dipeptides and when should they be used?
A3: Dmb-dipeptides are building blocks where the nitrogen of the N-terminal amino acid is protected with a 2,4-dimethoxybenzyl (Dmb) group.[14] Similar to pseudoprolines, the bulky Dmb group disrupts interchain hydrogen bonding, thereby preventing aggregation and improving synthesis efficiency.[4][14] They are particularly useful for sequences that are rich in hydrophobic residues but lack Ser or Thr, making the use of pseudoprolines impossible.[2] The Dmb group is labile to TFA and is removed during the final cleavage step.[4] Fmoc-Ala-(Dmb)Gly-OH is a commercially available example that can be effective in breaking up aggregating sequences.[2]
Q4: How does the choice of coupling reagent impact the synthesis of difficult sequences?
A4: The choice of coupling reagent is critical for difficult sequences prone to aggregation or racemization.[8] Standard carbodiimide reagents like DIC can be effective but may lead to racemization if used without an additive like HOBt or OxymaPure®.[8][15] For sterically hindered couplings or aggregating sequences, more reactive uronium/aminium or phosphonium (B103445) salt-based reagents are recommended.
| Coupling Reagent | Class | Reactivity | Notes |
| DIC/HOBt | Carbodiimide | Moderate | A cost-effective option for standard couplings; HOBt minimizes racemization.[15] |
| HBTU/HCTU | Aminium Salt | High | Widely used and effective for most couplings, including those that are sterically hindered. |
| HATU | Aminium Salt | Very High | More reactive than HBTU due to the presence of HOAt, which provides anchimeric assistance. Excellent for difficult couplings.[16] |
| COMU | Aminium Salt | Very High | Shows greater coupling efficiency and is more soluble in a wider range of solvents than HBTU/HATU. It is also considered a "greener" option.[15][17] |
Visualizing Workflows and Concepts
To aid in understanding the strategies for improving Ala-Ala peptide synthesis, the following diagrams illustrate key workflows and relationships.
Caption: A troubleshooting workflow for addressing low peptide yield during SPPS.
Caption: Key strategies to mitigate peptide aggregation during synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. cdn2.hubspot.net [cdn2.hubspot.net]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. News - How to increase the solubility of peptides? [gtpeptide.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Difficult Sequences with Fmoc-Ala-Ala-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of peptides with difficult sequences, specifically focusing on the incorporation of Fmoc-Ala-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: What constitutes a "difficult sequence" in solid-phase peptide synthesis (SPPS)?
A1: A "difficult sequence" in SPPS refers to a peptide chain that is prone to problems during synthesis, leading to low yield and purity. The primary cause is often on-resin aggregation of the growing peptide chains.[1] This aggregation is driven by inter-chain hydrogen bonding, forming stable secondary structures like β-sheets. Peptides containing stretches of hydrophobic amino acids such as Alanine (B10760859) (Ala), Valine (Val), and Isoleucine (Ile) are particularly susceptible to aggregation.[1]
Q2: What are the main advantages of using this compound instead of sequentially coupling two Fmoc-Ala-OH residues?
A2: Incorporating this compound offers several advantages, particularly for sequences prone to aggregation or diketopiperazine formation:
-
Reduced Aggregation: Introducing a pre-formed dipeptide can disrupt the regular hydrogen bonding patterns that lead to on-resin aggregation, especially in hydrophobic sequences.[2]
-
Prevention of Diketopiperazine Formation: Sequential coupling of the first two amino acids on a resin can lead to the formation of a cyclic dipeptide byproduct called a diketopiperazine, which terminates the peptide chain. Using an Fmoc-dipeptide bypasses the vulnerable dipeptide-resin intermediate stage.[3]
-
Increased Efficiency: A single coupling step for two residues speeds up the overall synthesis process.
Q3: When should I consider using this compound in my peptide synthesis?
A3: Consider using this compound when:
-
Synthesizing peptides known to be aggregation-prone, such as those with multiple consecutive hydrophobic residues.
-
You have previously experienced low yields or incomplete coupling with a particular Ala-Ala containing sequence.
-
The N-terminal dipeptide sequence is Ala-Ala, to prevent potential diketopiperazine formation.
Q4: What are potential side reactions associated with the use of Fmoc-dipeptides?
A4: While generally beneficial, the use of Fmoc-dipeptides can present some challenges:
-
Epimerization: There is a risk of racemization at the C-terminal amino acid of the dipeptide during activation. This is less of a concern for Gly or Pro but can occur with other amino acids.[3]
-
Purity of the Dipeptide: Impurities in the starting this compound material, such as Fmoc-β-Ala-OH or truncated peptides, can be incorporated into the final product.[4] It is crucial to use high-purity dipeptides.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Monitoring/Verification |
| Low Coupling Efficiency of this compound | Peptide Aggregation: The growing peptide chain on the resin has aggregated, sterically hindering the N-terminus. | - Use a stronger coupling reagent: Switch to HATU or HCTU. - Increase reaction time and/or temperature. - Incorporate chaotropic salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[1] - Use a solvent mixture: A mixture of DCM/DMF/NMP (1:1:1) can improve solvation.[1] | - Perform a Kaiser test (or other ninhydrin-based test) after coupling. A positive result (blue beads) indicates incomplete coupling. |
| Steric Hindrance: The dipeptide itself is bulky, making coupling difficult. | - Double couple: Perform the coupling step twice with fresh reagents. - Increase reagent excess: Use a higher excess (3-5 equivalents) of the dipeptide and coupling reagents. | - Monitor coupling completion with a Kaiser test. | |
| Poor Yield of Final Peptide | Incomplete Fmoc Deprotection: Aggregation can also hinder the removal of the Fmoc group, leading to truncated sequences. | - Extend deprotection time: Increase the duration of piperidine (B6355638) treatment. - Use a stronger deprotection cocktail: For very difficult sequences, a solution of DBU in DMF can be more effective. - Incorporate a wash step with a chaotropic salt solution before deprotection. | - Monitor the release of the Fmoc-dibenzofulvene adduct by UV spectroscopy. A flattened and broadened peak can indicate aggregation.[1] |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling at Multiple Steps: Systemic aggregation throughout the synthesis. | - Incorporate backbone protection: For very long and difficult sequences, consider using pseudoproline dipeptides or Dmb/Hmb-protected amino acids at regular intervals (e.g., every 6-7 residues) to disrupt aggregation.[2][5] | - Analyze the crude peptide by mass spectrometry to identify the masses of deletion sequences. |
| Presence of Impurities with Similar Mass to Target Peptide | Racemization: Epimerization of the C-terminal alanine in the dipeptide during activation. | - Use a base with lower racemization potential: Collidine is a recommended alternative to DIPEA.[3] - Pre-activate the dipeptide for a shorter time before adding it to the resin. | - Chiral amino acid analysis of the final peptide. - Analytical HPLC may show peak broadening or shoulders if epimers are present. |
Data Presentation
Illustrative Comparison of Synthesis Strategies for a Hydrophobic Peptide
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Key Observations |
| Sequential Coupling of Fmoc-Ala-OH | 45-60 | 30-50 | - Significant deletion sequences observed. - On-resin aggregation noted by resin shrinking. |
| Incorporation of this compound | 65-80 | 55-75 | - Reduction in Ala deletion sequences. - Improved resin swelling and solvent flow. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is a general guideline and may require optimization.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test. If the test is positive, repeat the coupling step with fresh reagents.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, lyophilize, and purify by HPLC.
Visualizations
Caption: Standard workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Troubleshooting logic for low coupling efficiency of this compound.
References
effect of coupling reagents on Fmoc-Ala-Ala-OH reaction time
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the synthesis of the dipeptide Fmoc-Ala-Ala-OH. A primary focus is the critical role of coupling reagents in determining reaction time, efficiency, and the prevention of common side reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the fastest for the this compound step?
A1: Aminium/uronium salt-based reagents like HATU, HCTU, and COMU are generally the fastest and most efficient.[1][2] They can achieve complete coupling in as little as 5 to 30 minutes under standard conditions.[1][3] HATU is often considered the gold standard for rapid and efficient couplings, particularly for difficult sequences, though HCTU and COMU are highly effective and more cost-efficient alternatives.[1][4]
Q2: Why is my this compound coupling reaction failing or giving low yields?
A2: Low yields at the dipeptide stage are frequently caused by two main issues:
-
Incomplete Coupling: The reaction may not have gone to completion. This can be due to an insufficiently reactive coupling agent, poor quality solvents (especially DMF that is not amine-free), or peptide aggregation on the resin.[5][6]
-
Diketopiperazine (DKP) Formation: This is a notorious side reaction for dipeptides. The free N-terminal amine of the newly coupled second amino acid (Alanine) can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[7][8][9] This is especially prevalent in Fmoc-based synthesis.
Q3: How can I prevent diketopiperazine (DKP) formation?
A3: Several strategies can minimize DKP formation:
-
Use a Sterically Hindered Resin: Resins like 2-chlorotrityl chloride (2-CTC) are highly effective at preventing this side reaction due to the bulkiness of the linker.[5]
-
Couple a Pre-formed Dipeptide: Instead of coupling Fmoc-Ala-OH to H-Ala-Resin, use commercially available this compound as the first building block. This bypasses the vulnerable dipeptide-resin intermediate.[5]
-
Optimize Deprotection/Coupling Protocol: Minimize the time the N-terminal amine of the dipeptide is free before the next coupling step. For sensitive sequences, using milder deprotection conditions (e.g., lower piperidine (B6355638) concentration) can also help.[10]
Q4: What is the Kaiser test and why is it important for this reaction?
A4: The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[11] It is crucial for two reasons in this context:
-
Confirming Deprotection: After removing the Fmoc group from the first alanine (B10760859) residue, a positive Kaiser test (deep blue beads) confirms that the primary amine is free and ready for coupling.[12]
-
Monitoring Coupling Completion: After the coupling reaction with the second Fmoc-Ala-OH, a negative Kaiser test (yellow/colorless beads) indicates that all the free amines have reacted, and the coupling is complete.[13][14]
Q5: Can I use a longer reaction time to ensure complete coupling? What are the risks?
A5: While extending the reaction time (e.g., from 30 minutes to several hours) can help drive a sluggish coupling to completion, it also increases the risk of side reactions.[15] The primary risk is racemization of the activated amino acid. For the this compound step, prolonged exposure of the free dipeptide-on-resin to the basic reaction conditions can also increase the likelihood of diketopiperazine formation. It is often better to use a more powerful coupling reagent for a shorter time than to excessively prolong the reaction.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solutions |
| Low Yield of Final Peptide & Truncated Sequence (des-Ala) | 1. Incomplete Coupling: Insufficient activation or reaction time.[5]2. Diketopiperazine (DKP) Formation: Cleavage of the dipeptide from the resin.[7][9] | 1. Confirm Completion: Use the Kaiser test after coupling. If positive (blue beads), perform a "double coupling" with fresh reagents.[13]2. Switch Reagent: Use a more potent reagent like HATU or HCTU.[1]3. Change Resin: If using Wang resin, switch to a 2-chlorotrityl chloride resin to suppress DKP formation.[5] |
| Positive Kaiser Test After Coupling | Incomplete Coupling: The reaction has not gone to completion, leaving unreacted primary amines. | 1. Double Couple: Immediately re-subject the resin to the coupling procedure with a fresh solution of activated Fmoc-Ala-OH.[14]2. Extend Time: Increase the coupling time by 30-60 minutes and re-test.3. Cap Unreacted Sites: If double coupling is ineffective, cap the remaining free amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences in the final product.[5] |
| Unexpected Peaks in HPLC/MS | 1. Racemization: Formation of Fmoc-D-Ala-L-Ala-peptide due to over-activation or prolonged reaction times.2. Guanidinylation: If using excess HBTU/HATU, the reagent can cap the N-terminal amine, terminating the chain.[1][4] | 1. Use Additives: Ensure additives like OxymaPure or HOBt are used, especially with carbodiimide (B86325) reagents (DIC), to suppress racemization.[16]2. Avoid Excess Reagent: Use a slight excess of the Fmoc-amino acid relative to the coupling reagent to prevent guanidinylation.[4] |
Data Summary: Coupling Reagent Performance
The choice of coupling reagent directly impacts reaction speed and efficiency. The following table summarizes the characteristics of common reagents used in Fmoc Solid-Phase Peptide Synthesis (SPPS).
| Reagent Class | Reagent Name | Typical Reaction Time | Relative Speed | Key Considerations |
| Aminium/Uronium | HATU | 5 - 30 minutes | Very Fast | High efficiency, low racemization, but higher cost. Preferred for difficult couplings.[1][2] |
| HCTU | 5 - 30 minutes | Very Fast | Highly efficient and a cost-effective alternative to HATU.[1] | |
| COMU | 15 - 45 minutes | Fast | High efficiency, by-products are water-soluble, considered safer than HOBt/HOAt-based reagents.[4][13][16] | |
| HBTU/TBTU | 15 - 60 minutes | Fast | Very effective and widely used, but can cause guanidinylation if used in excess.[1][3] | |
| Phosphonium | PyBOP | 20 - 90 minutes | Medium-Fast | Rapid coupling with less hazardous by-products than its predecessor (BOP).[1] |
| Carbodiimide | DIC / OxymaPure | 30 - 120 minutes | Medium | Cost-effective and efficient. OxymaPure is a crucial additive to accelerate the reaction and suppress racemization.[17][18] |
Note: Reaction times are typical estimates and can vary based on solvent, temperature, and resin type. Optimization is recommended for specific protocols.
Experimental Protocols & Visual Guides
Protocol: Manual Coupling of Fmoc-Ala-OH to H-Ala-Resin
This protocol details a standard manual coupling cycle using DIC/OxymaPure.
Materials:
-
H-Ala-Resin (e.g., Wang or 2-CTC resin)
-
Fmoc-Ala-OH (3 equivalents relative to resin loading)
-
DIC (3 equivalents)
-
OxymaPure (3 equivalents)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine in DMF
-
Dichloromethane (DCM)
-
Peptide synthesis vessel with a frit
Procedure:
-
Resin Swelling: Swell the H-Ala-Resin in DMF for 30-60 minutes. Drain the solvent.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[19]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the drained resin in the synthesis vessel.
-
Agitate the mixture gently (e.g., by bubbling nitrogen from below or using a shaker) for 1-2 hours.[17]
-
-
Monitoring:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete.[11]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) to remove all excess reagents and by-products.
-
Perform a final wash with DCM (3 times) and leave the resin in DMF for the next deprotection step.
-
Visual Workflow of an SPPS Coupling Cycle
Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Classification of Common Peptide Coupling Reagents
Caption: Logical relationship between different classes of peptide coupling reagents.
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. biotage.com [biotage.com]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Ala-Ala-OH Cleavage and Side Reaction Management
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of Fmoc-Ala-Ala-OH and the management of associated side reactions through the use of scavengers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the TFA cleavage of this compound?
The most significant side reaction during the synthesis and cleavage of this compound is the formation of a cyclic dipeptide, specifically cyclo(Ala-Ala), also known as diketopiperazine (DKP).[1][2][3][4] This occurs due to an intramolecular nucleophilic attack of the N-terminal amine of the dipeptide on the ester linkage to the resin, leading to the cleavage of the dipeptide from the solid support as a cyclic entity.[2][3][4] This side reaction is particularly prevalent at the dipeptide stage of solid-phase peptide synthesis (SPPS).[1]
While this compound does not contain highly sensitive amino acid residues like Cysteine (Cys), Tryptophan (Trp), or Methionine (Met), general side reactions associated with trifluoroacetic acid (TFA) cleavage can still occur. During cleavage, reactive carbocations are generated from the cleavage of the resin linker.[5][6] These carbocations can potentially lead to minor, less common side products if not effectively quenched.
Q2: How can diketopiperazine (DKP) formation be minimized during the synthesis and cleavage of this compound?
Several strategies can be employed to suppress DKP formation:
-
Choice of Resin: Utilizing a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce DKP formation.[1][2][4] The bulky nature of the trityl linkage sterically hinders the intramolecular cyclization reaction.
-
Modification of Deprotection Conditions: During the synthesis phase (before cleavage), using milder Fmoc deprotection conditions can help. This includes using a lower concentration of piperidine (B6355638) or alternative bases like piperazine, which have been shown to reduce DKP formation.[2][3]
-
Dipeptide Coupling: Instead of coupling single amino acids sequentially, using a pre-formed this compound dipeptide for coupling to the subsequent amino acid in a longer peptide sequence can bypass the problematic dipeptide-resin intermediate stage.[1]
Q3: What are scavengers and why are they necessary for the cleavage of a seemingly simple dipeptide like this compound?
Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or "scavenge" the highly reactive carbocations that are generated from the resin linker and any potential side-chain protecting groups during acid-mediated cleavage.[5][6][7] While this compound itself does not have protected side chains, the cleavage from the resin still generates these reactive species. Without scavengers, these carbocations could potentially react with the peptide backbone, leading to undesired modifications and impurities. For peptides lacking Cys, Met, or Trp, a simple scavenger cocktail is usually sufficient.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the linear Ala-Ala dipeptide and presence of a major impurity peak corresponding to cyclo(Ala-Ala). | High degree of diketopiperazine (DKP) formation. | - If synthesizing a longer peptide, consider using a 2-chlorotrityl chloride resin for the first two amino acids to minimize DKP formation.[1][2][4]- During synthesis, employ milder Fmoc deprotection conditions (e.g., lower piperidine concentration or shorter deprotection times).[3]- For future syntheses, consider coupling a pre-synthesized dipeptide to bypass the dipeptide-resin stage.[1] |
| Presence of minor, unidentified peaks in the HPLC chromatogram of the crude peptide. | Incomplete scavenging of reactive cations generated during cleavage. | - Ensure that the scavenger cocktail is freshly prepared and appropriate for the resin used.- For a simple dipeptide without sensitive residues, a standard cocktail like TFA/Water/TIPS is often sufficient.[8]- If using a resin that generates particularly reactive cations, consider a more robust scavenger cocktail. |
| Incomplete cleavage from the resin. | Insufficient TFA concentration or cleavage time. | - Ensure the TFA concentration is at least 70% for standard resins like Rink Amide.[8]- Increase the cleavage reaction time. A standard duration is 1.5-3 hours.[5][9]- Ensure the resin was properly washed and dried before cleavage, as residual solvents like DMF can interfere with the cleavage reaction. |
Experimental Protocols
Standard TFA Cleavage Protocol for this compound
This protocol is suitable for the cleavage of this compound from standard resins (e.g., Wang, Rink Amide) when sensitive amino acid residues are not present.
Materials:
-
This compound-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIPS)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Collection tube
-
Centrifuge
Procedure:
-
Place the dried this compound-resin in the reaction vessel.
-
Prepare the cleavage cocktail fresh. For a peptide without sensitive residues, a common cocktail is 95% TFA, 2.5% Water, 2.5% TIPS .[8]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 2 hours.[5]
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the cleaved peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the peptide pellet under vacuum.
Data Presentation
| Scavenger Cocktail (v/v) | Composition | Primary Application | Notes |
| TFA/H₂O/TIPS | 95% TFA, 2.5% H₂O, 2.5% TIPS | Peptides without Cys, Met, or Trp.[8] | Recommended for simple peptides like Ala-Ala. TIPS is an excellent scavenger for carbocations. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS | Peptides with Trityl-based protecting groups. "Odorless" alternative to thiol-containing cocktails.[9] | Will not prevent the oxidation of Methionine. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[6][8][9] | A robust and widely used cocktail for complex peptides. Has a strong odor due to the presence of thiols. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with Arginine residues protected with sulfonyl groups (e.g., Pmc, Pbf).[9] | Recommended for Trp-containing peptides on PAL or BAL resins. |
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation from resin-bound dipeptide.
Caption: General experimental workflow for TFA cleavage of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
alternative coupling reagents for difficult Fmoc-Ala-Ala-OH couplings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering difficulties with the coupling of Fmoc-Ala-Ala-OH in solid-phase peptide synthesis (SPPS). The Ala-Ala sequence is notoriously prone to aggregation, leading to incomplete reactions and low purity of the final peptide. This guide offers alternative coupling reagents and optimized protocols to overcome these challenges.
Troubleshooting Guide: Difficult this compound Couplings
Issue: Low coupling efficiency or incomplete reaction as indicated by a positive Kaiser test.
This is the most common issue when coupling this compound and is often due to on-resin aggregation of the growing peptide chains, which hinders the accessibility of the N-terminal amine.
Initial Troubleshooting Steps
-
Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.
-
Increase Reagent Excess: Use a higher excess of the dipeptide and coupling reagent (e.g., increase from 3 to 5 equivalents).
-
Extended Coupling Time: Increase the reaction time for the coupling step (e.g., from 1-2 hours to 4 hours or overnight).
If these initial steps do not resolve the issue, consider the following more advanced strategies.
Advanced Troubleshooting: Alternative Coupling Reagents
Standard coupling reagents like HBTU/TBTU may not be efficient enough to overcome the steric hindrance and aggregation associated with the Ala-Ala sequence. The use of more potent coupling reagents is highly recommended.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound coupling so difficult?
The difficulty arises from a combination of steric hindrance and, more significantly, the propensity of poly-alanine sequences to form strong intermolecular hydrogen bonds. This leads to on-resin aggregation and the formation of secondary structures (β-sheets), which physically block the N-terminal amine of the growing peptide chain, preventing it from reacting with the activated dipeptide.
Q2: I am still seeing a positive Kaiser test after double coupling with HBTU. What should I do?
If double coupling with a standard reagent like HBTU fails, it is a strong indication of severe on-resin aggregation. At this point, it is recommended to switch to a more powerful coupling reagent such as HATU, HCTU, or COMU. These reagents have been shown to be more effective for "difficult" couplings.[1][2]
Q3: Can I use a standard carbodiimide (B86325) like DIC for this coupling?
While DIC in combination with an additive like OxymaPure can be effective, it is generally not the first choice for such a difficult coupling. Uronium/aminium or phosphonium (B103445) salt-based reagents typically offer higher reactivity and are more successful in driving the reaction to completion.
Q4: Are there any other strategies to reduce aggregation during the synthesis of poly-alanine sequences?
Yes, several strategies can be employed:
-
Microwave-Assisted Synthesis: Performing the coupling at an elevated temperature using a microwave peptide synthesizer can help disrupt secondary structures and improve coupling efficiency.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling reaction can help to disrupt hydrogen bonding networks and reduce aggregation.
-
Specialized Solvents: Using solvents known to disrupt secondary structures, such as a mixture of DMF and DMSO, can be beneficial.[1]
Q5: When should I consider using PyBOP?
PyBOP is a good phosphonium-based reagent that can be effective in many difficult couplings and avoids the potential for guanidinylation that can occur with uronium/aminium reagents.[3] It is a viable alternative to HATU or HCTU, although its performance in extremely difficult cases might be slightly lower.[1]
Quantitative Data: Comparison of Coupling Reagent Performance
Direct quantitative data for the coupling of this compound is scarce in the literature. However, data from the synthesis of other "difficult" peptide sequences can provide a good indication of the relative efficiency of different coupling reagents. The following table summarizes the crude purity of the Acyl Carrier Protein (65-74) fragment, a well-known difficult sequence, synthesized using various activators.
| Coupling Reagent | Coupling Time (min) | Crude Purity (%) | Reference |
| HATU | 2 x 2 | 83.6 | [1] |
| HCTU | 2 x 15 | 82.5 | [1] |
| COMU | 2 x 2 | ~79 | [1] |
| PyBOP | 2 x 15 | 70.3 | [1] |
Note: The data above is for the synthesis of the 10-amino acid peptide VQAAIDYING-OH and should be used as a guide to the relative potency of the coupling reagents.
Experimental Protocols
Protocol 1: Coupling of this compound using COMU
This protocol is recommended as a first-line alternative for difficult this compound couplings.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and vortex for 1-2 minutes. The solution will typically change color.
-
Coupling: Immediately add the activated solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is still positive, a second coupling is recommended.
Protocol 2: Coupling of this compound using HATU
This protocol is recommended for very severe cases of aggregation where other reagents have failed.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Drain the DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the activation solution and pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test. If necessary, perform a second coupling.
Visualizations
Troubleshooting Workflow for Difficult this compound Coupling
Caption: A flowchart illustrating the recommended troubleshooting steps for difficult this compound couplings.
General Mechanism of Uronium/Aminium Salt-Based Coupling Reagents
Caption: A diagram showing the general mechanism of peptide bond formation using uronium/aminium salt-based coupling reagents.
References
Validation & Comparative
A Head-to-Head Comparison of Fmoc-Ala-Ala-OH and Boc-Ala-Ala-OH in Peptide Synthesis Efficiency
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success. This guide provides an objective comparison of these two cornerstone methodologies, specifically focusing on the use of the dipeptide building blocks Fmoc-Ala-Ala-OH and Boc-Ala-Ala-OH for the synthesis of the dipeptide Ala-Ala. This comparison is supported by established principles of peptide chemistry and generalized experimental data.
Executive Summary
The selection between this compound and Boc-Ala-Ala-OH for the synthesis of Ala-Ala is contingent on several factors including the desired scale of synthesis, the need for orthogonality with other protecting groups, and the available equipment. The Fmoc strategy is now the most widely used method in SPPS due to its milder deprotection conditions, ease of automation, and compatibility with a broader range of sensitive functionalities. Conversely, the Boc strategy, while being the older of the two, remains a robust and valuable technique, particularly for preventing aggregation in hydrophobic sequences.
Comparative Analysis of Fmoc and Boc Strategies
The fundamental difference between the two strategies lies in the nature of the α-amino protecting group and the reagents used for its removal. The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the Boc group is acid-labile, requiring an acid such as trifluoroacetic acid (TFA) for its cleavage. This distinction dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and the final cleavage cocktail.
Data Presentation
Table 1: General Characteristics of Fmoc and Boc SPPS Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Deprotection Reagent | 20-50% Piperidine in DMF | 25-50% TFA in DCM |
| Deprotection Conditions | Mildly basic | Strongly acidic |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Final Cleavage Reagent | Trifluoroacetic acid (TFA) based cocktails | Strong acids (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal | Partially orthogonal |
| Automation Suitability | High | Moderate |
| Safety Concerns | Piperidine is toxic | TFA is corrosive; HF is highly corrosive and requires special apparatus |
Table 2: Performance Metrics for Ala-Ala Synthesis (Expected)
| Parameter | This compound | Boc-Ala-Ala-OH |
| Coupling Efficiency | Typically >99% | High, but can be affected by aggregation |
| Deprotection Yield | High | High |
| Overall Synthesis Yield | Generally high | Can be high, but may be lower for longer or difficult sequences |
| Crude Purity | High | Generally high, but harsh final cleavage can generate byproducts |
| Major Side Reactions | Diketopiperazine formation | Incomplete deprotection, t-butyl cation side reactions |
Experimental Protocols
Detailed methodologies for the synthesis of Ala-Ala using both this compound and Boc-Ala-Ala-OH on a solid support are outlined below. These protocols are generalized and may require optimization based on the specific resin and equipment used.
Protocol 1: Fmoc-SPPS of Ala-Ala using this compound
This protocol describes the manual synthesis of Ala-Ala on a Wang resin, suitable for producing a C-terminal carboxylic acid.
-
Resin Preparation:
-
Swell Wang resin (e.g., 100-200 mesh, 1% DVB, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Wash the resin with DMF (3 x resin volume).
-
-
First Amino Acid Loading (Not required when using a pre-loaded resin or dipeptide):
-
This step is bypassed as we are using a dipeptide. If starting with a non-loaded resin, the first amino acid (Fmoc-Ala-OH) would be coupled here.
-
-
This compound Coupling:
-
If starting with a deprotected Ala-resin:
-
Dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation solution to the resin and agitate for 1-2 hours.
-
-
If starting with a non-loaded resin, this step would involve coupling to the resin's functional group.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Wash the resin with DMF (3 x resin volume), Dichloromethane (DCM) (3 x resin volume), and DMF (3 x resin volume).
-
-
Final Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5 x resin volume) and DCM (5 x resin volume).
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Boc-SPPS of Ala-Ala using Boc-Ala-Ala-OH
This protocol outlines the manual synthesis of Ala-Ala on a Merrifield resin.
-
Resin Preparation:
-
Swell Merrifield resin (e.g., 100-200 mesh, 1% DVB) in DCM for 1-2 hours.
-
Wash the resin with DCM (3 x resin volume).
-
-
First Amino Acid Loading (Not required when using a pre-loaded resin or dipeptide):
-
This step is bypassed. If starting with a non-loaded resin, the first amino acid (Boc-Ala-OH) would be coupled to the resin via a cesium salt method.
-
-
Boc-Ala-Ala-OH Coupling:
-
If starting with a deprotected Ala-resin:
-
Perform a neutralization step with 5-10% DIPEA in DCM.
-
Dissolve Boc-Ala-Ala-OH (3 eq.) and HBTU (2.9 eq.) in DMF, then add DIPEA (6 eq.).
-
Add the activation solution to the resin and agitate for 1-2 hours.
-
-
-
Monitoring the Coupling:
-
Perform a Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3 x resin volume) and DCM (3 x resin volume).
-
-
Final Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM (3 x resin volume), isopropanol (B130326) (2 x resin volume), and DCM (3 x resin volume).
-
-
Cleavage from Resin:
-
Cleavage requires a strong acid like anhydrous HF. This must be performed in a specialized, HF-resistant apparatus.
-
Treat the resin with HF with a scavenger like anisole (B1667542) at 0°C for 1 hour.
-
Evaporate the HF.
-
Wash the peptide with cold diethyl ether and dry.
-
Mandatory Visualization
A Comparative Guide to MALDI-TOF Mass Spectrometry for Peptides Containing the Ala-Ala Dipeptide
For researchers, scientists, and professionals in drug development, the accurate analysis of peptides is paramount. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with alternative methods for the characterization of peptides containing the Alanine-Alanine (Ala-Ala) dipeptide motif. The information presented is supported by established principles and data from the scientific literature.
MALDI-TOF Mass Spectrometry: A Powerful Tool for Peptide Analysis
MALDI-TOF mass spectrometry is a soft ionization technique that allows for the rapid and sensitive analysis of biomolecules, including peptides.[1][2] In this method, the peptide sample is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the crystals, causing the desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, enabling precise mass determination.
For peptides containing the Ala-Ala dipeptide, MALDI-TOF MS can provide quick confirmation of molecular weight. Furthermore, tandem mass spectrometry (MALDI-TOF/TOF) allows for the fragmentation of selected peptide ions to obtain sequence information. The primary fragmentation pathway for peptides in collision-induced dissociation (CID) is the cleavage of the amide bonds, resulting in the formation of b- and y-type fragment ions.
Alternative Techniques for Ala-Ala Peptide Analysis
While MALDI-TOF MS is a valuable tool, other techniques offer complementary or, in some cases, more suitable approaches for the analysis of Ala-Ala containing peptides, depending on the research objective.
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization mass spectrometry technique. It is particularly well-suited for coupling with liquid chromatography (LC-MS), allowing for the separation of complex peptide mixtures prior to mass analysis. Unlike MALDI, ESI often produces multiply charged ions, which can be advantageous for analyzing high-mass peptides on instruments with a limited mass-to-charge range.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds. When used with a suitable detector (e.g., UV-Vis), HPLC can provide highly accurate quantitative data on the concentration of an Ala-Ala containing peptide. However, it does not directly provide molecular weight or sequence information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. For an Ala-Ala dipeptide, 2D NMR techniques can confirm the connectivity of the atoms and provide insights into the peptide's conformation.[3][4] However, NMR is significantly less sensitive than mass spectrometry and has a much lower throughput.
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics of MALDI-TOF MS and its alternatives for the analysis of peptides.
Table 1: Qualitative Comparison of Analytical Techniques for Peptide Analysis
| Feature | MALDI-TOF MS | ESI-MS | HPLC-UV | NMR Spectroscopy |
| Primary Information | Molecular Weight, Sequence (MS/MS) | Molecular Weight, Sequence (MS/MS) | Purity, Quantity | 3D Structure, Conformation |
| Sensitivity | High (pmol to amol) | Very High (fmol to amol) | Moderate (nmol to pmol) | Low (µmol to nmol) |
| Speed | Fast | Moderate (with LC) | Slow to Moderate | Slow |
| Quantitative Accuracy | Good with internal standards | Good with internal standards | Excellent | Good |
| Sample Throughput | High | Moderate | Moderate | Low |
| Tolerance to Buffers/Salts | Moderate | Low | High | High |
| Instrumentation Cost | High | High | Moderate | Very High |
Table 2: Representative Quantitative Performance for a Small Peptide
| Parameter | MALDI-TOF MS | LC-ESI-MS | RP-HPLC-UV |
| Limit of Detection (LOD) | ~100 fmol | ~10 fmol | ~1 pmol |
| Limit of Quantification (LOQ) | ~500 fmol | ~50 fmol | ~5 pmol |
| Dynamic Range | 2-3 orders of magnitude | 4-5 orders of magnitude | 3-4 orders of magnitude |
| Analysis Time per Sample | < 5 minutes | 15-60 minutes | 15-30 minutes |
| Precision (RSD) | < 15% | < 10% | < 5% |
Note: These are typical values and can vary significantly depending on the specific instrument, experimental conditions, and the nature of the peptide.
Experimental Protocols
MALDI-TOF MS Analysis of an Ala-Ala Containing Peptide
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water/acetonitrile 50:50 v/v) to a final concentration of 1-10 pmol/µL.[3]
-
-
Matrix Preparation:
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid.[5]
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix 1 µL of the peptide solution with 1 µL of the matrix solution in a microcentrifuge tube.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, forming a co-crystal of the peptide and matrix.[6]
-
-
Mass Spectrometric Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflector mode over a mass range appropriate for the expected molecular weight of the peptide.
-
For MS/MS analysis, select the parent ion of the Ala-Ala peptide and perform collision-induced dissociation (CID) to generate fragment ions.
-
Alternative Methodologies (Brief Overview)
-
LC-ESI-MS: The peptide sample is injected into an HPLC system, typically with a reversed-phase column, and eluted with a gradient of increasing organic solvent. The eluent is directly introduced into the ESI source of the mass spectrometer for ionization and mass analysis.
-
RP-HPLC-UV: Similar to LC-ESI-MS, the peptide is separated on an HPLC column. Quantification is achieved by detecting the peptide's absorbance at a specific wavelength (e.g., 214 nm for the peptide bond) as it elutes from the column and comparing the peak area to a calibration curve.
-
NMR Spectroscopy: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O mixture) and placed in a high-field NMR spectrometer. A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the resonances and determine the three-dimensional structure.[3]
Mandatory Visualization
Caption: Workflow for peptide analysis by MALDI-TOF/TOF mass spectrometry.
Caption: Fragmentation of the Ala-Ala dipeptide in MS/MS.
Conclusion
MALDI-TOF mass spectrometry is a highly effective technique for the rapid and sensitive analysis of peptides containing the Ala-Ala dipeptide, providing valuable information on molecular weight and sequence. However, for applications requiring high-resolution separation of complex mixtures and robust quantification, coupling ESI-MS with liquid chromatography is often preferred. For precise and accurate quantification without the need for extensive structural information, HPLC with UV detection remains a gold standard. When detailed conformational and structural information in solution is the primary objective, NMR spectroscopy is the most powerful, albeit less sensitive, tool. The choice of analytical technique should therefore be guided by the specific requirements of the research, considering factors such as the complexity of the sample, the need for quantitative data, and the desired level of structural detail.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sequence dependent fragmentation of peptides generated by MALDI quadrupole time-of-flight (MALDI Q-TOF) mass spectrometry and its implications for protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Dependence of the L-alanyl-L-alanine conformation on molecular charge determined from ab initio computations and NMR spectra. | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. manoa.hawaii.edu [manoa.hawaii.edu]
Navigating "Difficult" Peptide Sequences: A Comparative Guide to Enhancing Purity and Yield
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of "difficult sequences," particularly those rich in hydrophobic residues like alanine (B10760859), is a well-known obstacle to achieving high purity and yield. On-resin aggregation of the growing peptide chain can lead to incomplete coupling and deprotection steps, resulting in a complex mixture of deletion sequences that are challenging to purify. This guide provides a comparative analysis of strategies to mitigate aggregation, with a focus on the potential benefits of using Fmoc-Ala-Ala-OH against other established methods.
The self-association of peptide chains through hydrogen bonding, especially in hydrophobic sequences, is a primary cause of aggregation.[1] This phenomenon is particularly pronounced in sequences containing multiple consecutive alanine residues.[2] The aggregation can lead to a significant decrease in the swelling of the resin support, physically hindering the access of reagents to the reactive sites and causing incomplete reactions.[1][3]
The Challenge of Sequential Alanine Coupling
The standard approach of sequentially coupling single Fmoc-Ala-OH residues to a growing peptide chain can be fraught with difficulty. After the addition of a few alanine residues, the peptide-resin can begin to aggregate, leading to a cascade of synthetic problems including:
-
Incomplete Fmoc deprotection: The bulky Fmoc group may not be completely removed, leading to the termination of the peptide chain.
-
Poor coupling efficiency: The incoming activated Fmoc-amino acid may not be able to efficiently reach the N-terminal amine of the resin-bound peptide.
-
False-negative ninhydrin (B49086) tests: In cases of severe aggregation, the ninhydrin test can be unreliable, misleading the chemist into believing the coupling is complete.
These issues collectively result in a crude peptide product with low purity and a reduced overall yield, necessitating time-consuming and often costly purification procedures.
Comparative Analysis of Aggregation Mitigation Strategies
To address the challenges posed by difficult sequences, several strategies have been developed. Below is a comparison of these methods, including the theoretical advantages of using a pre-formed dipeptide like this compound.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| This compound | Introduces two alanine residues in a single coupling step, potentially bypassing the aggregation-prone length for single amino acid additions. | - May reduce the number of cycles prone to aggregation.- Can improve cycle efficiency. | - Potential for side reactions during dipeptide synthesis. - May not prevent aggregation if the subsequent peptide sequence is highly prone to it. |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[1] | - Highly effective at preventing aggregation. - The native peptide structure is restored during final cleavage. | - Limited to sequences containing Ser, Thr, or Cys. - Higher cost of specialized reagents. |
| Backbone Protection (Dmb, Hmb) | Reversible protection of the backbone amide nitrogen prevents hydrogen bonding and subsequent aggregation.[1] | - Very effective for long and difficult sequences. - Can be incorporated at strategic points in the peptide chain.[1] | - Requires additional synthesis steps to prepare the modified amino acids. - Can lead to side reactions if not used carefully. |
| Chaotropic Salts (e.g., LiCl, KSCN) | Disrupts hydrogen bonding networks, helping to solubilize the aggregated peptide chains.[1] | - Can be added to the coupling or deprotection steps. - Relatively inexpensive. | - May not be sufficient for severely aggregating sequences. - Can interfere with certain coupling reagents. |
| Microwave-Assisted SPPS | Uses microwave energy to increase the kinetic energy of the molecules, which can help to disrupt aggregation and accelerate reaction rates.[4] | - Can significantly improve coupling and deprotection efficiency. - Reduces synthesis time. | - Requires specialized equipment. - Optimization of microwave parameters is often required. |
Experimental Protocols
Below are generalized protocols for key experiments. Researchers should optimize these protocols based on their specific peptide sequence and available instrumentation.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Chemistry)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (or dipeptide) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times).
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.[5]
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol Modification for Using Pseudoproline Dipeptides
-
In the coupling step (Step 4), use a pre-formed Fmoc-Xaa-Yaa(ΨMe,Mepro)-OH dipeptide where Xaa and Yaa are the corresponding amino acids in the sequence. The coupling is typically performed using standard activation methods. The pseudoproline moiety is converted back to the native serine or threonine residue during the final TFA cleavage.
Protocol Modification for Using Backbone Protection (Hmb/Dmb)
-
To introduce a backbone-protected residue, couple an Fmoc-AA(Hmb/Dmb)-OH derivative at a position preceding the aggregation-prone sequence. The subsequent coupling onto the secondary amine of the Hmb/Dmb-protected residue may require a more potent coupling reagent like HATU or PyBrop.
Visualizing the SPPS Workflow and Anti-Aggregation Strategies
The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis and highlights the stages where different anti-aggregation strategies can be implemented.
Caption: SPPS workflow with points for anti-aggregation interventions.
Conclusion
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Validation of Peptide Sequences Containing the Ala-Ala Motif
For Researchers, Scientists, and Drug Development Professionals
The accurate validation of synthetic and biologically derived peptides is a cornerstone of drug discovery, proteomics, and biomedical research. Peptides incorporating the Alanine-Alanine (Ala-Ala) motif, a simple yet common dipeptide sequence, can present unique challenges to standard analytical methodologies. This guide provides a comprehensive comparison of key techniques for the validation of these peptides, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Executive Summary
This guide critically evaluates the primary methods for the sequence and purity validation of peptides containing the Ala-Ala motif: Edman degradation, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Each technique is assessed based on its underlying principles, strengths, and limitations, with a particular focus on the nuances introduced by the presence of the Ala-Ala sequence. Quantitative data is presented to facilitate direct comparison of the methods' performance in terms of accuracy, sensitivity, and throughput. Detailed experimental protocols for peptide synthesis and analysis are provided to ensure reproducibility. Furthermore, the biological significance of the Ala-Ala motif is explored within the context of a key signaling pathway, and a generalized workflow for peptide validation is presented.
Comparison of Core Validation Techniques
The validation of peptides containing the Ala-Ala motif relies on a multi-faceted analytical approach. The choice of technique is dictated by the specific requirements of the analysis, such as the need for absolute sequence confirmation, quantification, or high-throughput screening.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Function | N-terminal amino acid sequencing | Peptide identification, sequencing, and quantification | Purification and purity assessment |
| Principle | Sequential chemical cleavage of N-terminal amino acids | Measurement of mass-to-charge ratio of ionized peptides and their fragments | Separation based on physicochemical properties (e.g., hydrophobicity) |
| Accuracy | High for N-terminal sequencing (typically >98%)[1] | High for mass measurement (<5 ppm); sequence accuracy depends on fragmentation and algorithm[2] | High for purity determination (>95% is common) |
| Sensitivity | Picomole range (typically 10-100 pmol)[3] | Femtomole to attomole range | Nanogram to microgram range |
| Throughput | Low (one sample at a time, ~1 hour per residue)[3] | High (amenable to automation and complex mixtures) | Moderate to high (with autosampler) |
| Handling of Ala-Ala | Can be challenging for poly-alanine stretches due to repetitive signals | Fragmentation of the Ala-Ala bond can be inefficient with CID, potentially leading to incomplete sequence information. HCD or ETD may be more effective. | Generally no specific issues, but resolution may vary depending on the overall peptide sequence. |
| Key Advantage | Provides unambiguous N-terminal sequence information without reliance on databases.[4] | Provides comprehensive information including molecular weight, sequence, and post-translational modifications.[2] | Robust and reliable for assessing the purity of a peptide sample. |
| Key Limitation | Not suitable for blocked N-termini, long sequences (>30-50 residues), or complex mixtures.[3] | Sequence determination can be ambiguous for isobaric residues (e.g., Leu/Ile) and is often database-dependent.[2] | Does not provide direct sequence information. |
In-Depth Analysis of Validation Methodologies
Edman Degradation: The Gold Standard for N-Terminal Sequencing
Edman degradation provides a stepwise chemical method for determining the amino acid sequence from the N-terminus of a peptide.[4] While it offers high accuracy, its application to peptides with repeating Ala-Ala motifs can sometimes be complicated by the repetitive nature of the detected phenylthiohydantoin (PTH)-amino acid derivative.
Mass Spectrometry: A Versatile Tool for Peptide Characterization
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for peptide validation. It provides not only the molecular weight of the peptide but also sequence information through fragmentation analysis.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. However, the peptide bond between two alanine (B10760859) residues can be relatively stable, sometimes resulting in poor fragmentation and incomplete sequence coverage around the Ala-Ala motif.[5]
-
Higher-Energy C-trap Dissociation (HCD): HCD can provide more complete fragmentation of the peptide backbone, which can be advantageous for sequencing through stable motifs like Ala-Ala.
-
Electron-Transfer Dissociation (ETD): ETD is particularly useful for preserving post-translational modifications and can be effective in fragmenting the backbone of peptides where CID is inefficient.
A study comparing different ionization and fragmentation techniques can provide insights into the best approach for peptides with challenging sequences.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is an indispensable tool for the purification and purity analysis of synthetic peptides. It separates the target peptide from impurities generated during synthesis. While HPLC does not provide sequence information, it is crucial for ensuring that the validated peptide is a single, pure entity.
Quantitative Performance Data
The following table summarizes the performance of different analytical methods for the quantification of the D-Ala-D-Ala dipeptide, which can serve as a proxy for the performance with Ala-Ala motifs in similar analytical setups.
| Parameter | Chiral HPLC with Fluorescence Detection | LC-MS/MS | Enzymatic Assay |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL | 5.0 µg/mL |
| Specificity | High (chiral separation) | Very High (mass filtering) | Moderate (potential for interference) |
| Throughput | Moderate | High (with autosampler) | High |
Data adapted from a comparative guide on D-Ala-D-Ala quantification.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Ala-Ala Motif
This protocol outlines the manual synthesis of a generic peptide containing an internal Ala-Ala sequence using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Ala-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate 3 equivalents of the Fmoc-amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, including the two consecutive alanine residues.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by RP-HPLC.
Alanine Scanning Mutagenesis to Probe Functional Motifs
Alanine scanning is a technique used to determine the contribution of individual amino acid residues to protein function or interaction.[5] By systematically replacing residues with alanine, "hot spots" critical for the protein's activity can be identified.
General Protocol:
-
Site-Directed Mutagenesis: Generate a series of mutant proteins where each residue in a region of interest is individually replaced by an alanine. This is typically done using PCR-based methods.
-
Protein Expression and Purification: Express and purify the wild-type and mutant proteins.
-
Functional Assay: Perform a relevant functional assay to assess the activity of each mutant protein compared to the wild-type. This could be an enzyme activity assay, a binding assay (e.g., ELISA, Surface Plasmon Resonance), or a cell-based assay.
-
Data Analysis: Quantify the change in activity for each mutant. A significant decrease in activity upon mutation to alanine suggests that the original residue is important for function.
Mandatory Visualizations
Peptide Validation Workflow
References
- 1. ABRF ESRG 2006 Study: Edman Sequencing as a Method for Polypeptide Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 3. rapidnovor.com [rapidnovor.com]
- 4. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 5. A Data-Mining Scheme for Identifying Peptide Structural Motifs Responsible for Different MS/MS Fragmentation Intensity Patterns - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Ala-Ala-OH vs. Pseudoproline Dipeptides for Aggregation Prevention
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the challenge of peptide aggregation is a persistent hurdle. This guide provides an objective comparison of a standard dipeptide building block, Fmoc-Ala-Ala-OH, against the specialized aggregation-disrupting pseudoproline dipeptides, supported by experimental data and detailed methodologies.
Peptide aggregation during SPPS can lead to incomplete reactions, low yields, and difficult purifications, particularly for long or hydrophobic sequences. While standard dipeptides like this compound are fundamental building blocks, pseudoproline dipeptides have emerged as a powerful tool specifically designed to mitigate these aggregation-related issues.
The Contenders: A Technical Overview
This compound is a standard dipeptide used in Fmoc-based SPPS. It serves as a straightforward building block for incorporating an Alanine-Alanine sequence into a peptide chain. However, it does not possess intrinsic properties to disrupt the secondary structures, such as β-sheets, that are the primary cause of on-resin aggregation. In sequences prone to aggregation, particularly those rich in alanine (B10760859) or other hydrophobic residues, the use of standard dipeptides can be insufficient to prevent chain association.
Pseudoproline dipeptides , on the other hand, are chemically modified dipeptides derived from serine, threonine, or cysteine residues.[1] The side chain of the serine or threonine is cyclized with the backbone amide nitrogen to form an oxazolidine (B1195125) ring, which introduces a "kink" into the peptide backbone.[2][3] This structural perturbation is analogous to that introduced by a proline residue and effectively disrupts the inter-chain hydrogen bonding that leads to the formation of β-sheets and subsequent aggregation.[4] These modifications are temporary and are cleaved during the final trifluoroacetic acid (TFA) deprotection step, yielding the native peptide sequence.[5]
Performance Showdown: Quantitative Data
Direct comparative studies rigorously testing this compound against pseudoproline dipeptides for the same aggregation-prone sequence are not abundant in the literature. However, the performance difference can be inferred from studies on notoriously "difficult sequences" where standard Fmoc SPPS (which would include the use of standard dipeptides like this compound) has failed or yielded poor results, while the introduction of pseudoproline dipeptides has enabled successful synthesis.
A compelling example is the synthesis of the highly amyloidogenic 37-residue human Amylin (hIAPP). Standard Fmoc SPPS methods for this peptide have been reported to produce only trace amounts of the desired product due to severe aggregation.[5] In contrast, the incorporation of pseudoproline dipeptides has been shown to enable the synthesis of hIAPP with high yield and purity.[5]
Another challenging target is the amyloid beta peptide (Aβ42), a key peptide in Alzheimer's disease research. A study comparing a linear Fmoc SPPS protocol with a pseudoproline-assisted approach for the synthesis of Aβ42 demonstrated a significant improvement in crude yield.
| Peptide Target | Synthesis Strategy | Crude Yield | Purity | Reference |
| Amyloid Beta (Aβ42) | Standard Fmoc-SPPS | 33% | Not Specified | [1] |
| Amyloid Beta (Aβ42) | Pseudoproline Dipeptides | 57% | Not Specified | [1] |
| Human Amylin (hIAPP) | Standard Fmoc-SPPS | Traces | Not Applicable | [5] |
| Human Amylin (hIAPP) | Pseudoproline Dipeptides | High Yield | High Purity | [5] |
Table 1: Comparison of Crude Yields in the Synthesis of Aggregation-Prone Peptides.
Mechanism of Action: A Visual Comparison
The fundamental difference in the performance of these two dipeptides lies in their impact on the secondary structure of the growing peptide chain.
Caption: Workflow of standard SPPS with potential for aggregation.
Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.
Experimental Protocols
Standard Fmoc-SPPS Protocol (e.g., for this compound incorporation)
This protocol outlines a general procedure for manual Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.) and a coupling agent such as HBTU (0.5 mmol, 5 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.).
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times).
-
Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
SPPS Protocol with Pseudoproline Dipeptides
The incorporation of pseudoproline dipeptides follows the standard Fmoc-SPPS protocol with minor adjustments.
-
Resin Swelling and Deprotection: Follow steps 1 and 2 of the standard protocol.
-
Pseudoproline Dipeptide Coupling:
-
Dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (5 eq.) and a coupling reagent (e.g., HATU, 5 eq.) in DMF.
-
Add DIPEA (10 eq.) and mix.
-
Add the activated solution to the deprotected resin and agitate for 1-2 hours.
-
-
Subsequent Steps: Continue with the synthesis as described in the standard protocol. The pseudoproline moiety is stable to the piperidine treatment for Fmoc removal.
-
Cleavage and Deprotection: The oxazolidine ring of the pseudoproline is cleaved by TFA during the final cleavage step, regenerating the native serine or threonine residue. Follow step 7 of the standard protocol.
-
Precipitation and Purification: Proceed as described in step 8 of the standard protocol.
Caption: A comparative experimental workflow for SPPS.
Conclusion and Recommendations
The choice between this compound and pseudoproline dipeptides is highly dependent on the nature of the peptide sequence being synthesized.
-
This compound is a cost-effective and suitable choice for routine synthesis of peptides that are not prone to aggregation. It is a standard building block that integrates seamlessly into established SPPS protocols.
-
Pseudoproline dipeptides are a superior, albeit more expensive, alternative for the synthesis of "difficult sequences." Their ability to disrupt secondary structure formation makes them an invaluable tool for overcoming aggregation, leading to significantly higher yields and purities for challenging peptides. For sequences known to be hydrophobic, rich in β-sheet forming residues, or for long peptides, the strategic incorporation of pseudoproline dipeptides is highly recommended to avoid failed syntheses and costly troubleshooting.
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
A Comparative Guide to the SPPS Efficiency of Fmoc-Ala-Ala-OH and Fmoc-Gly-Gly-OH
In the realm of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity and yield of the target peptide. Dipeptides are often employed to streamline the synthesis of long or challenging sequences. This guide provides a comparative analysis of the efficiency of two commonly used dipeptides, Fmoc-Ala-Ala-OH and Fmoc-Gly-Gly-OH, in Fmoc-based SPPS. The comparison is based on established principles of peptide chemistry and available experimental data concerning the individual amino acid residues.
Core Comparison: Steric Hindrance vs. Aggregation
The primary factors influencing the coupling efficiency of this compound and Fmoc-Gly-Gly-OH are steric hindrance and peptide aggregation, respectively.
-
This compound : Alanine (B10760859) possesses a methyl side chain, which, while small, introduces a degree of steric hindrance compared to the hydrogen side chain of glycine[1]. When coupling the dipeptide this compound, the presence of two consecutive methyl groups can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain. This steric hindrance can lead to slower coupling kinetics and potentially incomplete reactions, necessitating longer coupling times or the use of more potent coupling reagents[1].
-
Fmoc-Gly-Gly-OH : Glycine (B1666218), being the smallest amino acid, presents minimal steric hindrance during coupling. However, peptides containing consecutive glycine residues, particularly the Gly-Gly motif, have a strong propensity to form secondary structures, such as β-sheets, leading to on-resin aggregation[2][3]. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, resulting in deletion sequences and a lower yield of the desired full-length peptide[2]. Glycine is known to induce β-sheet packing, especially when combined with hydrophobic amino acids[3].
Data Presentation: A Comparative Overview
| Parameter | This compound | Fmoc-Gly-Gly-OH | Rationale |
| Coupling Rate | Slower | Faster (initially) | Steric hindrance from the two methyl side chains of alanine slows down the reaction[1]. Glycine's lack of a side chain allows for rapid coupling in the absence of aggregation. |
| Risk of Incomplete Coupling | Higher | Higher (with chain elongation) | Steric hindrance can prevent complete reaction[1]. Onset of aggregation with increasing peptide length can block reactive sites[2]. |
| Tendency for Aggregation | Lower | Higher | The flexibility of the glycine backbone promotes the formation of inter-chain hydrogen bonds and β-sheet structures[2][3]. |
| Crude Peptide Purity | Potentially higher for short peptides | Can be lower due to deletion sequences from aggregation | Fewer aggregation-related side products are expected with this compound. Aggregation in Gly-Gly sequences can lead to a heterogeneous crude product. |
| Recommended Coupling Strategy | Extended coupling times, stronger coupling reagents (e.g., HATU, HCTU)[1]. | Use of structure-disrupting strategies (e.g., Dmb-protected dipeptides), chaotropic salts, or elevated temperatures[2]. | To overcome the kinetic barrier of steric hindrance. To disrupt the formation of secondary structures. |
Experimental Protocols
To empirically determine the efficiency of this compound versus Fmoc-Gly-Gly-OH, a comparative synthesis of a model peptide should be performed. The following is a generalized experimental protocol that can be adapted for this purpose.
General Protocol for Comparative SPPS
-
Resin Swelling : Swell a suitable resin (e.g., Rink Amide MBHA resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Dipeptide Coupling :
-
Activation : In a separate vessel, pre-activate 3-5 equivalents of either this compound or Fmoc-Gly-Gly-OH with a suitable coupling agent (e.g., HATU, HCTU, or DIC/Oxyma) and a base (e.g., DIEA) in DMF for 1-5 minutes[4].
-
Coupling : Add the activated dipeptide solution to the deprotected resin and allow the reaction to proceed for a defined period (e.g., 2 hours).
-
-
Monitoring : Monitor the coupling reaction using a qualitative test such as the Kaiser test to check for the presence of free primary amines[5]. A negative Kaiser test indicates a complete reaction.
-
Washing : After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and by-products.
-
Chain Elongation : Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent amino acids in the sequence.
-
Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[5].
-
Analysis : Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to determine the purity and identify the major products. The relative peak areas of the target peptide and by-products will provide a quantitative measure of the coupling efficiency.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative workflow of SPPS highlighting challenges and mitigation strategies for this compound and Fmoc-Gly-Gly-OH.
Caption: Logical relationship between dipeptide structure and its impact on SPPS efficiency.
Conclusion
The choice between this compound and Fmoc-Gly-Gly-OH in SPPS involves a trade-off between managing steric hindrance and preventing on-resin aggregation. For shorter sequences where aggregation is less of a concern, this compound may provide a cleaner crude product, provided that appropriate coupling conditions are used to overcome steric hindrance. Conversely, for sequences not prone to aggregation, Fmoc-Gly-Gly-OH can be highly efficient due to the rapid coupling kinetics of glycine. However, in longer peptides or sequences known to aggregate, the use of Fmoc-Gly-Gly-OH may require special strategies, such as the incorporation of backbone-protected dipeptides (e.g., Fmoc-Gly-(Dmb)Gly-OH), to disrupt secondary structure formation and ensure a successful synthesis. Ultimately, the optimal choice of dipeptide will depend on the specific sequence and the synthetic strategy employed.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Confirming the Integrity of Peptides with Ala-Ala Units
For researchers, scientists, and drug development professionals, ensuring the integrity of synthetic peptides is paramount for reliable experimental outcomes and therapeutic efficacy. Peptides containing repeating units, such as Alanine-Alanine (Ala-Ala), can present unique analytical challenges, including the potential for aggregation and difficulties in resolving closely related impurities. This guide provides an objective comparison of key analytical techniques used to confirm the identity, purity, sequence, and structural integrity of peptides, with a focus on those containing Ala-Ala motifs.
High-Performance Liquid Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is the cornerstone for assessing peptide purity.[1][2] Ultra-High Performance Liquid Chromatography (UPLC) offers enhanced resolution and sensitivity, making it a powerful tool for separating complex peptide mixtures.[3]
Principle of Operation: RP-HPLC separates peptides based on their hydrophobicity.[4] A non-polar stationary phase (commonly C18) retains hydrophobic peptides, which are then eluted by a gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase.[1][5]
Application to Ala-Ala Peptides:
-
Purity Assessment: RP-HPLC is the primary method for quantifying the purity of the target peptide and detecting impurities such as truncated or deletion sequences that may arise during synthesis.[1] The peptide bond's absorbance at ~215 nm is typically used for detection of all peptide species present.[1]
-
Impurity Profiling: It can effectively separate peptides with minor structural differences, although isomeric impurities (e.g., D-amino acid substitutions) can be challenging to resolve without specific chiral methods.[3]
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
System Preparation:
-
HPLC System: A high-pressure binary pump system, autosampler, column thermostat, and UV-Vis detector are essential.[5]
-
Column: A C18 reversed-phase column is standard for peptide analysis.[1][5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
-
Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40°C.
-
Detection Wavelength: 214 nm and 280 nm.[5]
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient might be 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the peptide's hydrophobicity.
-
-
Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for unequivocally confirming the molecular weight and primary sequence of peptides.[1] It is often coupled with liquid chromatography (LC-MS) to identify co-eluting impurities.[3][6]
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Common ionization techniques for peptides include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[1] Tandem MS (MS/MS) involves fragmenting a selected peptide ion to generate smaller fragments, the masses of which can be used to deduce the amino acid sequence.[7][8]
Application to Ala-Ala Peptides:
-
Identity Confirmation: Confirms that the synthesized peptide has the correct molecular weight.[1] This is a critical first step in integrity assessment.
-
Sequence Verification: High-resolution MS/MS is used to verify the amino acid sequence.[8] For peptides with repeating Ala-Ala units, the fragmentation pattern will show characteristic losses corresponding to alanine (B10760859) residues, confirming their position in the sequence.
-
Impurity Identification: LC-MS can identify impurities detected by HPLC, providing molecular weights that help in characterizing them as truncations, modifications, or other by-products.[3] A key limitation is that MS alone cannot distinguish between isomeric impurities, such as Asp and isoAsp, or racemized D-amino acids, as they have the same mass.[9]
Experimental Protocol: MALDI-TOF MS for Molecular Weight Confirmation
-
Materials:
-
MALDI-TOF Mass Spectrometer.
-
MALDI Target Plate.
-
Matrix Solution: e.g., α-Cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA.
-
-
Sample Preparation (Dried-Droplet Method):
-
Dissolve the peptide sample to a concentration of 1-10 pmol/µL in 0.1% TFA.
-
Mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry completely, forming co-crystals of the peptide and matrix.
-
-
Data Acquisition:
-
Load the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected peptide. Use a positive ion mode.
-
Calibrate the instrument using known peptide standards.
-
-
Data Analysis:
-
Compare the observed monoisotopic mass of the peptide with its calculated theoretical mass. The difference should be within the mass accuracy of the instrument (typically <10 ppm for high-resolution instruments).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic-level structure, conformation, and dynamics of peptides in solution.[10] For smaller peptides, 2D NMR techniques can confirm the sequence and identify the three-dimensional structure.[7][11]
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can determine the covalent bond connectivity and spatial proximities of atoms, respectively.[10][11]
Application to Ala-Ala Peptides:
-
Structural Confirmation: NMR is the gold standard for determining the 3D structure of peptides, confirming folds and secondary structures like α-helices, which alanine is known to favor.[12][13] A study of L-alanine oligopeptides using 13C NMR showed that these peptides do not self-associate in aqueous solution and exhibit considerable segmental motion.[14]
-
Sequence Verification: Techniques like NMRseq can be used to generate short sequence tags by connecting amino acid spin systems, which is particularly useful for small, structured peptides.[7]
-
Purity and Integrity: Can detect structural isoforms and certain impurities that may not be apparent by MS or HPLC. However, it is less sensitive than these methods and generally requires a highly pure (>95%) sample.[10]
Edman Degradation
Edman degradation is a classic chemical method for determining the amino acid sequence of a peptide from its N-terminus.[15][16]
Principle of Operation: The method involves three steps:
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).[15][17]
-
Cleavage: The derivatized N-terminal residue is cleaved from the peptide chain under acidic conditions.[18]
-
Conversion & Identification: The cleaved residue is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.[16] This cycle is repeated to sequence the peptide.[18]
Application to Ala-Ala Peptides:
-
Direct Sequencing: Provides direct confirmation of the N-terminal sequence, including the Ala-Ala unit if it is near the N-terminus.
-
Orthogonal Method: Serves as a valuable orthogonal technique to MS-based sequencing.
-
Limitations: The process is inefficient for long peptides (>50-60 residues) and will fail if the N-terminus is chemically modified.[15][19]
Amino Acid Analysis (AAA)
AAA is used to determine the amino acid composition of a peptide and to calculate its net peptide content.[8]
Principle of Operation: The peptide is hydrolyzed into its constituent amino acids, which are then separated, derivatized (often with a fluorescent tag), and quantified by chromatography.[1][8]
Application to Ala-Ala Peptides:
-
Compositional Confirmation: Verifies that the relative ratios of amino acids are correct. For a peptide with an Ala-Ala unit, the analysis should show a corresponding molar quantity of alanine.
-
Net Peptide Content: This is the only method that accurately quantifies the amount of peptide in a lyophilized powder, which typically contains water and counterions (e.g., TFA).[1] Net peptide content often ranges from 70-90%.[1]
Comparison of Analytical Techniques
| Technique | Primary Information | Sample Requirement | Sensitivity | Strengths | Limitations |
| RP-HPLC/UPLC | Purity, Impurity Profile | 10-100 µg | High | Robust, quantitative, high-resolution for purity assessment.[1][5] | May not resolve isomeric or co-eluting impurities.[3] |
| Mass Spectrometry | Molecular Weight, Sequence | 1-100 pmol | Very High | Unambiguous mass determination and sequencing.[1][8] | Cannot distinguish isomers; quantification can be challenging.[9] |
| NMR Spectroscopy | 3D Structure, Conformation | 0.1-1 mg | Low | Provides detailed structural and dynamic information.[10][13] | Requires high sample concentration and purity; complex data analysis.[10] |
| Edman Degradation | N-Terminal Sequence | 10-100 pmol | Moderate | Direct, unambiguous N-terminal sequencing.[15] | Limited to ~50-60 residues; fails with blocked N-termini.[15][19] |
| Amino Acid Analysis | Amino Acid Composition, Net Peptide Content | 1-10 µg | High | Accurate quantification of peptide content and composition.[1][8] | Destructive; provides no sequence or structural information. |
Visualizing the Workflow
A comprehensive assessment of peptide integrity relies on a combination of these techniques in a logical workflow.
Caption: A typical workflow for peptide production and integrity confirmation.
Caption: Relationship between peptide integrity attributes and analytical techniques.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. ijsra.net [ijsra.net]
- 3. almacgroup.com [almacgroup.com]
- 4. gilson.com [gilson.com]
- 5. biovera.com.au [biovera.com.au]
- 6. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists | Separation Science [sepscience.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. m.youtube.com [m.youtube.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 14. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Edman degradation - Wikipedia [en.wikipedia.org]
- 16. ehu.eus [ehu.eus]
- 17. fiveable.me [fiveable.me]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
Safety Operating Guide
Proper Disposal of Fmoc-Ala-Ala-OH: A Step-by-Step Guide for Laboratory Professionals
This guide provides a comprehensive overview of the proper disposal procedures for Fmoc-Ala-Ala-OH, emphasizing safety and regulatory compliance.
Key Safety and Handling Information
Although this compound is not expected to be hazardous, standard laboratory practices for handling non-hazardous solid chemicals should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[3] The table below summarizes key safety information, extrapolated from data for Fmoc-Ala-OH.
| Parameter | Information | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1][3] |
| Signal Word | No signal word | [3] |
| Hazard Statements | None | [3] |
| First Aid (Skin Contact) | Wash off with soap and plenty of water. | [2][3] |
| First Aid (Eye Contact) | Flush eyes with water as a precaution. | [2] |
| First Aid (Ingestion) | Rinse mouth with water. | [2][3] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. | [3] |
Experimental Protocols: Disposal of Non-Hazardous Solid Waste
The disposal of non-hazardous solid chemical waste such as this compound should adhere to institutional and local regulations. The primary principle is to ensure that the waste is properly identified and segregated from hazardous materials.
Materials:
-
Waste this compound
-
Clearly labeled, compatible waste container for non-hazardous solid chemical waste
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
Procedure:
-
Waste Identification: Confirm that the this compound waste is not contaminated with any hazardous substances. If it is, it must be treated as hazardous waste.
-
Container Labeling: Use a designated waste container clearly labeled as "Non-Hazardous Solid Chemical Waste." Include the full chemical name, "this compound," on the label.
-
Waste Collection: Place the solid this compound waste into the designated container. This includes any contaminated weighing paper or other solid materials.
-
Container Storage: Keep the waste container sealed when not in use and store it in a designated waste accumulation area within the laboratory.
-
Final Disposal: Arrange for the disposal of the non-hazardous waste container through your institution's Environmental Health and Safety (EHS) office or in accordance with your facility's specific procedures for non-hazardous solid waste.[5] Some institutions may permit the disposal of small quantities of non-hazardous solids in the regular trash, but laboratory personnel should be responsible for transferring the securely packaged waste to the appropriate receptacle.[6][7]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific waste management policies and guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. FMOC-Ala-OH - Safety Data Sheet [chemicalbook.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. sfasu.edu [sfasu.edu]
Essential Safety and Logistical Information for Handling Fmoc-Ala-Ala-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal of Fmoc-Ala-Ala-OH, a dipeptide commonly used in solid-phase peptide synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Hazard Information
This compound is generally not classified as a hazardous substance, but it is crucial to handle it with care, as with any laboratory chemical. The toxicological properties have not been thoroughly investigated. Therefore, minimizing exposure is a key safety principle.
Quantitative Data Summary
The following table summarizes the key quantitative data for Fmoc-Ala-OH, which is a closely related compound and provides a good indication of the properties of this compound.
| Property | Value |
| Molecular Weight | 311.33 g/mol |
| Melting Point | 147-153 °C |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent accidental exposure. The following PPE is mandatory when handling this compound in solid form and in solution.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing. |
| Respiratory Protection | Dust Mask (N95) | Recommended when weighing and handling the solid powder to avoid inhalation of dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed workflow for the safe handling of this compound, from initial weighing to its use in a reaction.
Detailed Methodologies
1. Preparation:
-
Don Appropriate PPE: Before handling the reagent, ensure you are wearing all the mandatory personal protective equipment listed in the table above.
-
Prepare a Clean and Dry Weighing Area: Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any airborne particles. Ensure the balance and surrounding area are clean and dry.
2. Weighing Solid this compound:
-
Tare a Clean, Dry Weighing Vessel: Use a clean, dry weighing boat or vial and tare it on the analytical balance.
-
Carefully Transfer the Required Amount of Solid: Using a clean spatula, carefully transfer the desired amount of this compound powder to the weighing vessel. Avoid creating dust.
-
Record the Exact Weight: Accurately record the weight of the solid.
3. Dissolving this compound:
-
Add the Appropriate Solvent: In a separate, appropriate reaction vessel, add the required volume of a suitable solvent. Dimethylformamide (DMF) is a common solvent for Fmoc-amino acids and peptides.
-
Slowly Add the Weighed Solid: To prevent splashing, slowly add the weighed this compound to the solvent.
-
Gently Agitate or Stir: Use a magnetic stirrer or gentle agitation to ensure the solid dissolves completely. Sonication can be used to aid dissolution if necessary.
4. Use in Reaction:
-
Add to Reaction Mixture: Once fully dissolved, the this compound solution is ready to be added to your reaction mixture according to your specific experimental protocol.
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and laboratory safety. All materials contaminated with this compound must be treated as chemical waste.
Step-by-Step Disposal Guidance
Solid Waste:
-
Segregate Contaminated Materials: All solid materials that have come into contact with this compound, such as weighing boats, contaminated gloves, and paper towels, should be considered chemical waste.
-
Contain and Label: Place these items in a designated, clearly labeled hazardous waste bag or container.
Liquid Waste:
-
Collect Liquid Waste: All unused or leftover solutions of this compound and any reaction mixtures containing the compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do Not Mix Incompatible Wastes: Ensure that the waste container is compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container for DMF). Do not mix with incompatible waste streams.
-
Label Correctly: The waste container must be labeled with "Hazardous Waste" and a full list of its contents, including the chemical name and approximate concentrations.
Final Disposal:
-
Follow Institutional Protocols: Store the sealed hazardous waste containers in a designated accumulation area. Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not pour any solutions containing this compound down the drain.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
